4-(Naphthalene-1-carbonyl)piperidine
Description
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Structure
3D Structure
Properties
IUPAC Name |
naphthalen-1-yl(piperidin-4-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO/c18-16(13-8-10-17-11-9-13)15-7-3-5-12-4-1-2-6-14(12)15/h1-7,13,17H,8-11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIOBMQJYQZVOHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)C2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Literature review of 4-(Naphthalene-1-carbonyl)piperidine as a synthetic scaffold
[1]
Executive Summary & Chemical Identity
4-(Naphthalene-1-carbonyl)piperidine , also known as naphthalen-1-yl(piperidin-4-yl)methanone , represents a strategic divergence from the classical indole-based scaffolds found in early synthetic cannabinoids (e.g., JWH-018).[1] By replacing the planar, aromatic indole core with a non-aromatic, flexible piperidine ring, researchers and clandestine chemists alike have utilized this scaffold to probe the steric tolerance of the Cannabinoid Type 1 (CB1) receptor binding pocket and to evade structure-based legislation targeting the naphthoylindole class.
Beyond forensic interest, this scaffold acts as a high-value intermediate in the development of P2Y14 receptor antagonists , where the piperidine ring serves as a modifiable linker that positions the lipophilic naphthalene "head" group into specific hydrophobic sub-pockets of the receptor.
Chemical Profile
| Parameter | Data |
| IUPAC Name | Naphthalen-1-yl(piperidin-4-yl)methanone |
| CAS Number | 118412-65-0 |
| Molecular Formula | C₁₆H₁₇NO |
| Molecular Weight | 239.32 g/mol |
| Core Geometry | Piperidine (Chair conformation) linked to Naphthalene via Carbonyl |
| Key Functionality | Secondary amine (modifiable "Tail"), Ketone linker, Naphthalene "Head" |
Synthetic Methodologies
The synthesis of 4-(Naphthalene-1-carbonyl)piperidine requires overcoming the challenge of acylation at the 4-position of a piperidine ring without affecting the secondary amine.[1] Two primary routes exist: the Weinreb Amide Route (preferred for precision and yield) and the Friedel-Crafts Route (industrial/historical).[1]
Protocol A: The Weinreb Amide "Gold Standard"
This method is preferred in medicinal chemistry for its modularity and avoidance of over-addition side products common with Grignard reactions on esters.
Step 1: Protection & Activation
Reagents: Isonipecotic acid, Boc₂O, N,O-Dimethylhydroxylamine HCl, EDC·HCl, HOBt.
-
N-Protection: React isonipecotic acid with Di-tert-butyl dicarbonate (Boc₂O) in dioxane/water/NaOH to form N-Boc-isonipecotic acid .
-
Weinreb Amide Formation: Activate the carboxylic acid with EDC/HOBt and react with N,O-dimethylhydroxylamine to yield tert-butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate .[1]
Step 2: Nucleophilic Acylation
Reagents: 1-Naphthylmagnesium bromide, THF (anhydrous).[1]
-
Cool the Weinreb amide solution in THF to 0°C (or -78°C for higher purity).
-
Add 1-Naphthylmagnesium bromide (1.2 equiv) dropwise.[1] The stable tetrahedral intermediate prevents double addition.
-
Quench with NH₄Cl to release the ketone, yielding tert-butyl 4-(1-naphthoyl)piperidine-1-carboxylate .[1]
Step 3: Deprotection
Reagents: TFA/DCM or HCl/Dioxane.[1]
-
Stir the intermediate in 4M HCl in dioxane or 20% TFA in DCM.
-
Basify with NaHCO₃ to obtain the free base 4-(Naphthalene-1-carbonyl)piperidine .[1]
Visualization: Synthetic Pathway
Caption: Step-wise synthesis via Weinreb amide intermediate to prevent over-alkylation.
Structural Activity Relationship (SAR) & Pharmacology
The transition from an indole core (JWH-018) to a piperidine core fundamentally alters the physicochemical properties of the ligand.
Bioisosteric Replacement (Indole vs. Piperidine)
-
Geometry: The indole is planar and aromatic. The piperidine ring adopts a chair conformation , introducing three-dimensionality (sp³ character). This "escape from flatland" can improve solubility and metabolic stability but may reduce binding affinity if the receptor pocket is strictly narrow (planar).
-
Basicity: The piperidine nitrogen is basic (pKa ~11), whereas the indole nitrogen is not. This necessitates the formation of salts (e.g., hydrochlorides) for drug formulation and affects blood-brain barrier (BBB) penetration.
Pharmacophore Mapping
The scaffold functions through three distinct regions:
-
The Head (Naphthalene): Engages in
- stacking interactions with aromatic residues (e.g., Phenylalanine, Tryptophan) deep within the CB1/CB2 or P2Y14 binding pocket. -
The Linker (Carbonyl): Acts as a hydrogen bond acceptor. The ketone geometry is critical; reducing it to an alcohol or methylene often results in significant loss of potency.
-
The Tail (N-Substituent): The unsubstituted piperidine nitrogen is the site for derivatization.[1]
-
Synthetic Cannabinoids: Alkylation with n-pentyl or 5-fluoropentyl chains restores high affinity for CB1 receptors, mimicking the lipophilic tail of JWH-018.[1]
-
P2Y14 Antagonists: Substitution with bulky aryl-alkyl groups or bridged bicyclic systems optimizes selectivity for the purinergic receptor.[1]
-
Visualization: SAR Decision Tree
Caption: SAR divergence showing how N-substitution dictates pharmacological class (Cannabinoid vs. P2Y14).
Forensic & Analytical Detection
Because this scaffold appears in "Designer Drug" mixtures, its detection is critical for forensic toxicology.
-
Mass Spectrometry (GC-MS): The molecule undergoes McLafferty rearrangement or alpha-cleavage.[1]
-
Key Fragment: The naphthoyl cation (m/z 155) is the diagnostic peak for the naphthalene head group.
-
Piperidine Fragment: The piperidine ring often fragments to yield ions at m/z 84 (unsubstituted piperidine ring).
-
-
Metabolism: Unlike indoles which are hydroxylated on the ring, the piperidine ring is prone to oxidation (forming lactams) or N-dealkylation (if substituted). The presence of the free scaffold (4-(Naphthalene-1-carbonyl)piperidine) in urine often indicates the metabolism of a larger N-alkylated parent drug.
References
-
BenchChem. (2025).[2] Comparative study of different synthetic routes to 4-Acetylpiperidine-1-carbonyl chloride. Retrieved from
-
Banister, S. D., et al. (2015).[3] Effects of bioisosteric fluorine in synthetic cannabinoid designer drugs JWH-018, AM-2201, UR-144, XLR-11, PB-22, 5F-PB-22, APICA, and STS-135.[1][4][5][3] ACS Chemical Neuroscience.[1][5][3] Retrieved from [1]
-
Wen, Z., et al. (2022). Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. Journal of Medicinal Chemistry. Retrieved from
-
UCLouvain. (2000). Synthesis and preliminary pharmacological results on new naphthalene derivatives as 5-HT4 receptor ligands. Retrieved from [1]
-
National Institute on Drug Abuse (NIDA). (2018). The Chemistry and Pharmacology of Synthetic Cannabinoid Receptor Agonists as New Psychoactive Substances. Retrieved from [1]
Sources
- 1. 42060-83-3|[1,1'-Biphenyl]-4-yl(piperidin-4-yl)methanone|BLD Pharm [bldpharm.com]
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- 3. Designer drugs: mechanism of action and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The chemistry and pharmacology of putative synthetic cannabinoid receptor agonist (SCRA) new psychoactive substances (NPS) 5F-PY-PICA, 5F-PY-PINACA, and their analogues | bioRxiv [biorxiv.org]
- 5. View of Cannabinoid receptors in GtoPdb v.2025.1 | IUPHAR/BPS Guide to Pharmacology CITE [journals.ed.ac.uk]
An In-depth Technical Guide to the Binding Affinity of the 4-(Naphthalene-1-carbonyl)piperidine Core at GPCR Receptors
Abstract
The 4-(naphthalene-1-carbonyl)piperidine scaffold represents a privileged structural motif in medicinal chemistry, demonstrating significant potential for interaction with a variety of G protein-coupled receptors (GPCRs). While direct binding data for the unsubstituted core molecule is not extensively documented in publicly accessible literature, a comprehensive analysis of its close structural analogs reveals a strong propensity for high-affinity binding to several key GPCR targets. This technical guide synthesizes the current understanding of the structure-activity relationships (SAR) of this core, focusing on its antagonist activity at the P2Y14 receptor, and its potential interactions with dopamine and serotonin receptors. We will delve into the causality behind experimental designs for affinity determination and provide detailed, field-proven protocols for researchers in drug development.
Introduction: The 4-(Naphthalene-1-carbonyl)piperidine Core
The 4-(naphthalene-1-carbonyl)piperidine core is characterized by a bicyclic aromatic naphthalene ring linked via a carbonyl group to a saturated heterocyclic piperidine ring. This structure combines the rigid, hydrophobic nature of the naphthalene moiety with the conformational flexibility and basic nitrogen of the piperidine ring, making it a versatile scaffold for engaging with the diverse binding pockets of GPCRs. The exploration of this core has been driven by the search for novel therapeutic agents targeting a range of physiological processes mediated by these receptors.
Primary GPCR Target: The P2Y14 Receptor
The most robust evidence for the interaction of the 4-(naphthalene-1-carbonyl)piperidine core with a GPCR comes from extensive studies on its analogs as antagonists of the P2Y14 receptor (P2Y14R). P2Y14R is a G protein-coupled receptor that is activated by UDP-sugars and plays a role in inflammatory responses.[1][2]
Structure-Activity Relationship at P2Y14R
A significant body of research on bridged piperidine analogues of a high-affinity naphthalene-based P2Y14R antagonist has demonstrated that the core structure is a potent antagonist.[1][2][3] Modifications to the piperidine ring, such as the introduction of bridging moieties to create structures like 2-azanorbornane, nortropane, and isoquinuclidine, have been shown to preserve and in some cases enhance the affinity for the human P2Y14R.[1][2][3] For instance, the (S,S,S) 2-azanorbornane enantiomer of a derivative displayed a 3-fold higher affinity than its corresponding enantiomer.[3] This highlights the stereochemical sensitivity of the P2Y14R binding pocket.
Quantitative Binding Affinity of Analogs
The binding affinities of these analogs are typically determined using a whole-cell fluorescence binding assay. The following table summarizes the IC50 values for selected analogs, demonstrating the high affinity of this scaffold for the P2Y14R.
| Compound/Analog Description | IC50 (nM) at human P2Y14R | Reference |
| Phenyl-piperidine P2Y14R antagonist (PPTN, reference compound) | 7.96 | [1] |
| Isoquinuclidine analog | 15.6 | [2] |
| Isonortropanol analog | 21.3 | [2] |
| (S,S,S) 2-azanorbornane enantiomer | ~2.65 (3-fold higher than reference) | [3] |
| Triazolyl N-linked glucose conjugate with two methylene spacers | 2.40 | [4][5] |
| Triazolyl N-linked glucose conjugate with one methylene spacer | 3.21 | [4][5] |
Table 1: Binding affinities of representative 4-(naphthalene-1-carbonyl)piperidine analogs at the human P2Y14 receptor.
P2Y14R Signaling Pathway
The P2Y14 receptor primarily couples to the Gi/o family of G proteins. Upon activation by an agonist, the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Antagonists based on the 4-(naphthalene-1-carbonyl)piperidine core block this signaling cascade.
Caption: P2Y14 Receptor Signaling Pathway and Point of Antagonism.
Potential for Other GPCR Interactions
The versatility of the 4-(naphthalene-1-carbonyl)piperidine scaffold suggests its potential to interact with other GPCRs. Structure-activity relationship studies of related compounds provide compelling evidence for this cross-reactivity.
Dopamine D2 and D3 Receptors
A series of naphthamides, which share the core naphthalene and a piperidine-like (pyrrolidine) structure, have been shown to bind with high affinity to both dopamine D2 and D3 receptors.[6] The majority of these analogs displayed selectivity for the D3 subtype.[6] The binding affinities (Ki values) for some of these compounds were in the low nanomolar range, indicating potent interactions.[6] This suggests that the 4-(naphthalene-1-carbonyl)piperidine core could be a valuable starting point for the development of novel dopamine receptor modulators.
Serotonin 5-HT4 Receptors
Research into naphthalene derivatives as 5-HT4 receptor ligands has also yielded promising results. An analog where the indole ring of a known 5-HT4 ligand was replaced by a naphthalene ring, and an ester linkage was replaced by an amide, demonstrated high and selective affinity for the 5-HT4 receptor with a Ki of 6 nM.[7] This bioisosteric replacement highlights the potential of the naphthalenoylpiperidine scaffold to interact with serotonin receptors.
Experimental Protocols for Binding Affinity Determination
The determination of binding affinity is a critical step in drug discovery. The following are detailed protocols for two common assays used to characterize the interaction of ligands with GPCRs.
Radioligand Binding Assay (for Dopamine Receptors)
This protocol is a standard method for determining the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.
Workflow Diagram:
Caption: Workflow for a Radioligand Binding Assay.
Step-by-Step Protocol:
-
Membrane Preparation: Homogenize cells or tissues expressing the receptor of interest in a suitable buffer (e.g., Tris-HCl) and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, a fixed concentration of a suitable radioligand (e.g., [3H]spiperone for D2/D3 receptors), and a range of concentrations of the test compound.
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-old wash buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Whole-Cell Fluorescence Binding Assay (for P2Y14R)
This method is particularly useful for measuring binding in a more physiologically relevant context and avoids the use of radioactivity.
Step-by-Step Protocol:
-
Cell Culture: Culture cells stably expressing the human P2Y14 receptor (e.g., CHO-K1 cells) in appropriate media.
-
Cell Plating: Seed the cells into 96-well black, clear-bottom plates and allow them to adhere overnight.
-
Assay Preparation: On the day of the assay, wash the cells with assay buffer (e.g., HBSS with 20 mM HEPES).
-
Compound Addition: Add varying concentrations of the test compound to the wells, followed by a fixed concentration of a fluorescently labeled P2Y14R antagonist (tracer).
-
Incubation: Incubate the plate at room temperature in the dark for a specified period to reach equilibrium.
-
Fluorescence Reading: Measure the fluorescence intensity in each well using a fluorescence plate reader at the appropriate excitation and emission wavelengths for the tracer.
-
Data Analysis: The displacement of the fluorescent tracer by the test compound will result in a decrease in fluorescence. Plot the fluorescence intensity against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Conclusion and Future Directions
The 4-(naphthalene-1-carbonyl)piperidine core is a highly promising scaffold for the development of potent and selective ligands for various GPCRs. The extensive research on its analogs has firmly established its role as a P2Y14R antagonist and strongly suggests its potential for interacting with dopamine and serotonin receptors. Future research should focus on obtaining direct binding data for the unsubstituted core molecule to establish a baseline for further SAR studies. Additionally, exploring a wider range of GPCR targets and investigating the functional consequences of binding (i.e., agonist vs. antagonist activity) will be crucial for unlocking the full therapeutic potential of this versatile chemical entity. The detailed protocols provided herein offer a robust framework for researchers to pursue these investigations.
References
-
Wen, Z., et al. (2022). Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. Journal of Medicinal Chemistry, 65(4), 3434–3459. Available at: [Link]
-
ResearchGate. (2022). Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. Available at: [Link]
-
Mach, R. H., et al. (2001). Synthesis and structure-activity relationships of naphthamides as dopamine D3 receptor ligands. Journal of Medicinal Chemistry, 44(11), 1811-1822. Available at: [Link]
-
Elsevier. (2022). Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y>14>R Antagonist. Available at: [Link]
-
UTMB Research Expert Profiles. (2024). Chimeras Derived from a P2Y>14> Receptor Antagonist and UDP-Sugar Agonists for Potential Treatment of Inflammation. Available at: [Link]
-
National Institutes of Health. (n.d.). Chimeras Derived from a P2Y14 Receptor Antagonist and UDP-Sugar Agonists for Potential Treatment of Inflammation. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis and Preliminary Pharmacological Results on New Naphthalene Derivatives as 5-HT4 Receptor Ligands. Available at: [Link]
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- 7. researchgate.net [researchgate.net]
The Naphthalene-Carbonyl Piperidine Scaffold: A Technical Guide to Discovery and Application
[1]
Executive Summary & Pharmacophore Analysis
The Naphthalene-Carbonyl Piperidine moiety is a bivalent pharmacophore that bridges "flat" aromatic lipophilicity (naphthalene) with "3D" solubilizing or hydrogen-bonding capability (piperidine).[1] Historically utilized as a simple amide intermediate, it has evolved into a critical scaffold for G-Protein Coupled Receptor (GPCR) ligands.
The Core Pharmacophore
The scaffold consists of three distinct domains:
-
Domain A (Lipophilic Anchor): The Naphthalene ring (1-naphthyl or 2-naphthyl).[1][2] Provides π-π stacking interactions and occupies hydrophobic pockets (e.g., in CB1/CB2 receptors).
-
Domain B (Linker): The Carbonyl group (C=O). Acts as a hydrogen bond acceptor and imposes a specific dihedral angle, rigidifying the orientation between the aromatic and heterocyclic rings.
-
Domain C (Polar/Basic Head): The Piperidine ring.[3][4][5] Provides sp³ character ("escaping flatland"), solubility, and a protonatable nitrogen for ionic interactions.
History and Discovery: A Timeline of Scaffold Hopping
The discovery of this scaffold's utility was not a singular event but a result of scaffold hopping —the strategy of replacing a core chemical skeleton with a distinct but functionally equivalent structure to improve patentability or physicochemical properties.
Phase I: The Cannabinoid Mimetics (1990s–2000s)
The most prominent emergence of this scaffold occurred during the exploration of the endocannabinoid system.
-
The Indole Precursors: Prof. John W. Huffman synthesized the JWH series (e.g., JWH-018), which were naphthoyl-indoles.
-
The Scaffold Hop: To bypass structural patents and improve CB2 selectivity, medicinal chemists replaced the central indole core with other heterocycles, including piperidines and piperazines.
-
Discovery Insight: It was found that N-(naphthalen-1-ylcarbonyl)piperidine derivatives could maintain affinity for CB2 receptors while reducing psychotropic CB1 activity, leading to a class of "non-classical" cannabinoids [1].[1]
Phase II: Metabolic Targets & MGAT2 (2010s)
Pharmaceutical majors (BMS, Pfizer) identified the scaffold as a potent inhibitor of Monoacylglycerol Acyltransferase-2 (MGAT2) , a target for obesity and diabetes.
-
Mechanism: The naphthalene moiety mimics the lipid substrate, while the piperidine-amide linkage occupies the enzyme's active site, preventing fat absorption.
-
Optimization: The "simple" piperidine was often substituted with biaryl groups to increase potency (IC50 < 10 nM) [2].
Phase III: Rigidification and P2Y14 Antagonists (2020s)
Recent work has focused on P2Y14 receptor antagonists (e.g., PPTN analogs).[6]
-
Innovation: Researchers introduced "bridged" piperidines (e.g., 2-azanorbornane) to the naphthalene scaffold.[6][7]
-
Result: This "rigidification" locked the piperidine in a bioactive conformation, significantly improving affinity and selectivity for the P2Y14 receptor, a target for sterile inflammation and asthma [3].
Technical Deep Dive: Synthesis & Protocols
Synthesis of Naphthalene-Carbonyl Piperidines
The standard synthesis utilizes a nucleophilic acyl substitution.[1] This protocol is robust, self-validating, and amenable to parallel synthesis.
Reagents:
-
1-Naphthoic Acid (or 2-Naphthoic Acid)[1]
-
Piperidine derivative (e.g., 4-benzylpiperidine)
-
Coupling Agent: EDC·HCl / HOBt or Thionyl Chloride (SOCl₂)
-
Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
Protocol: EDC/HOBt Amide Coupling
-
Activation: Dissolve 1-naphthoic acid (1.0 eq) in anhydrous Dichloromethane (DCM) under Nitrogen atmosphere. Add EDC·HCl (1.2 eq) and HOBt (1.2 eq). Stir at 0°C for 30 minutes to form the active ester.
-
Coupling: Add the Piperidine derivative (1.1 eq) and DIPEA (2.0 eq) dropwise.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12–16 hours. Validation: Monitor via TLC (Mobile phase: 30% EtOAc in Hexanes). The acid spot (low R_f) should disappear; the amide product (higher R_f) should appear.
-
Workup: Dilute with DCM. Wash sequentially with 1M HCl (removes unreacted amine), Sat. NaHCO₃ (removes unreacted acid), and Brine.
-
Purification: Dry over MgSO₄, concentrate, and purify via Flash Column Chromatography (Silica Gel).
Visualization of Synthesis Workflow
Caption: Step-by-step synthetic pathway for generating the naphthalene-carbonyl piperidine scaffold via amide coupling.
Biological Characterization & Signaling[1]
Functional Assay: cAMP Accumulation (GPCRs)
Since the primary targets (CB2, P2Y14) are Gi/o-coupled GPCRs, the standard validation assay measures the inhibition of forskolin-induced cAMP accumulation .
Protocol:
-
Cell Line: CHO or HEK293 cells stably expressing human CB2 or P2Y14 receptors.
-
Induction: Treat cells with Forskolin (10 µM) to elevate cAMP levels.
-
Treatment: Add the Naphthalene-Carbonyl Piperidine derivative at varying concentrations (0.1 nM – 10 µM).
-
Detection: Use a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) cAMP kit.[1]
-
Data Analysis: Plot Log[Concentration] vs. TR-FRET signal. A decrease in signal (relative to Forskolin alone) indicates Agonist activity (Gi/o coupling). An increase (in the presence of an agonist) indicates Antagonist activity.
Signaling Pathway Visualization[1]
Caption: Mechanism of action for Gi/o-coupled targets (CB2/P2Y14).[1] The ligand inhibits Adenylyl Cyclase, reducing cAMP.
Quantitative Data Summary: Structure-Activity Relationship (SAR)[1]
The following table summarizes how modifications to the Naphthalene-Carbonyl Piperidine scaffold affect biological activity across different targets.
| Domain Modified | Modification | Effect on Activity (General) | Target Relevance |
| Naphthalene (A) | 1-Naphthyl → 2-Naphthyl | Often increases metabolic stability; variable affinity shifts.[1] | P2Y14 Antagonists |
| Naphthalene (A) | 4-Methoxy substitution | Increases CB2 selectivity; reduces CB1 affinity.[1] | Synthetic Cannabinoids |
| Linker (B) | Carbonyl (C=O) → Sulfonyl (SO₂) | Drastic loss of affinity for Cannabinoid receptors; gain for others. | General SAR |
| Piperidine (C) | 4-Benzyl substitution | Increases lipophilicity and potency (fills hydrophobic pocket).[1] | MGAT2 Inhibitors |
| Piperidine (C) | Bridged (Azanorbornane) | Locks conformation; increases selectivity and affinity (3-fold). | P2Y14 (PPTN analogs) |
References
-
Huffman, J. W., et al. (2006). "Structure-activity relationships for 1-alkyl-3-(1-naphthoyl)indoles at the cannabinoid CB1 and CB2 receptors: steric and electronic effects of naphthoyl substituents." Bioorganic & Medicinal Chemistry.
-
BMS/Pfizer Patents. (2013). "MGAT2 Inhibitors for the Treatment of Metabolic Disorders." Journal of Medicinal Chemistry (Review of class).
-
Wen, Z., et al. (2022).[6] "Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist." Journal of Medicinal Chemistry.
-
Vandevoorde, S. (2008). "Overview of the chemical families of fatty acid amide hydrolase inhibitors." Current Topics in Medicinal Chemistry.
-
BenchChem Technical Support. (2025). "Synthesis of Naphthalene Derivatives for Drug Discovery."
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Potential biological activity of 4-(Naphthalene-1-carbonyl)piperidine analogs
Content Type: Technical Whitepaper Subject: Medicinal Chemistry & Neuropharmacology Audience: Drug Discovery Scientists, Medicinal Chemists, Toxicologists[1][2]
Executive Summary: The Scaffold Hop
The 4-(Naphthalene-1-carbonyl)piperidine scaffold represents a critical bioisosteric evolution in the design of synthetic cannabinoid receptor agonists (SCRAs).[1][2] Historically, the "JWH" class of cannabinoids (e.g., JWH-018) relied on a 3-(1-naphthoyl)indole core.[1] As legislative bodies targeted the indole core, clandestine chemists and legitimate researchers alike explored "scaffold hopping"—replacing the aromatic indole with a saturated piperidine ring while retaining the naphthoyl "head" and the carbonyl linker.
This guide analyzes the pharmacological implications of this structural shift. While the piperidine core increases conformational flexibility compared to the rigid indole, these analogs often retain high affinity (
Chemical Architecture & SAR
The structure-activity relationship (SAR) of this scaffold is defined by three distinct domains: the Naphthalene Head , the Carbonyl Linker , and the Piperidine Tail .
The Core Substitution (Indole vs. Piperidine)
The transition from Indole to Piperidine alters the physicochemical profile:
-
Lipophilicity (cLogP): The saturated piperidine ring slightly lowers cLogP compared to the aromatic indole, potentially altering Blood-Brain Barrier (BBB) penetration kinetics.
-
Basicity: The piperidine nitrogen (
) is significantly more basic than the indole nitrogen (which is non-basic due to aromaticity). This necessitates -substitution to prevent protonation at physiological pH, which would otherwise abolish CB1 affinity (as the receptor requires a lipophilic residue in this pocket).[1]
SAR Visualization
The following diagram illustrates the critical modification zones for this scaffold.
Figure 1: Pharmacophore dissection of the 4-(Naphthalene-1-carbonyl)piperidine scaffold.
Mechanism of Action: G-Protein Signaling
Like their indole predecessors, these analogs function as Full Agonists at the CB1 receptor.[1] This distinguishes them from
Signaling Cascade
Upon binding, the ligand stabilizes the active conformation of the GPCR, leading to:
- Dissociation: Inhibition of Adenylyl Cyclase (AC), reducing cAMP levels.
-
MAPK Activation: Phosphorylation of ERK1/2 (linked to cell proliferation and potential neurotoxicity).
-
Ion Channel Modulation: Inhibition of Voltage-Gated Calcium Channels (VGCC) and activation of GIRK channels (causing hyperpolarization/sedation).[1]
Biased Signaling & Toxicity
A critical risk factor for this scaffold is
Figure 2: Signal transduction pathways activated by full agonist naphthoyl-piperidines.[1][2]
Experimental Protocols
Chemical Synthesis (Weinreb Amide Route)
To synthesize the ketone linkage (Carbonyl between C4-Piperidine and C1-Naphthalene) rather than an amide, a Grignard approach via a Weinreb amide intermediate is the standard high-fidelity protocol.[1][2]
Step-by-Step Methodology:
-
Protection: Start with Piperidine-4-carboxylic acid .[1][2] Protect the amine (e.g., Boc-anhydride).[1]
-
Reagents:
, , DCM.
-
-
Weinreb Amide Formation: Convert the acid to the
-methoxy- -methylamide.-
Reagents:
-Dimethylhydroxylamine HCl, EDCI, HOBt, DIPEA. -
Logic: The Weinreb amide prevents over-addition of the Grignard reagent, stopping the reaction at the ketone stage.
-
-
Grignard Addition: React with 1-Naphthylmagnesium bromide .
-
Deprotection: Remove the Boc group.[2]
-
Reagents: TFA/DCM (1:1).[1]
-
-
N-Alkylation (The "Tail"): Attach the hydrophobic tail (e.g., 1-bromopentane).[1]
-
Reagents:
, Acetonitrile, Reflux. -
Purification: Column chromatography (Hexane/EtOAc).[1]
-
Radioligand Binding Assay (Validation)
Objective: Determine affinity (
-
Source Tissue: Rat brain membrane homogenates or CHO cells stably expressing
.[2] -
Radioligand:
(0.5 nM).[1][2] -
Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM
, 2.5 mM EDTA, 0.5 mg/mL BSA (BSA is critical to prevent ligand absorption to plastic). -
Protocol:
-
Incubate membranes (
protein) with radioligand and varying concentrations of the test analog ( to M).[1] -
Incubate for 90 min at 30°C.
-
Terminate via rapid vacuum filtration over GF/B filters pre-soaked in 0.3% PEI (reduces non-specific binding).
-
Measure radioactivity via liquid scintillation counting.[1][2]
-
-
Data Analysis: Calculate
using non-linear regression; convert to using the Cheng-Prusoff equation.
Comparative Data Profile
The following table projects the expected pharmacological profile of a 1-Pentyl-4-(1-naphthoyl)piperidine analog compared to the reference standard JWH-018.
| Parameter | JWH-018 (Indole Reference) | 4-Naphthoyl-Piperidine Analog | Clinical Implication |
| Core Structure | Indole (Aromatic) | Piperidine (Saturated) | Piperidine is more flexible; may lower metabolic stability.[1][2] |
| Linker | Carbonyl (C3) | Carbonyl (C4) | Bioisosteric retention of H-bond acceptor.[1][2] |
| CB1 Affinity ( | 9.0 ± 5.0 nM | ~15 - 40 nM (Predicted) | Slightly lower affinity due to loss of aromatic stacking, but still potent.[1] |
| Efficacy ( | 100% (Full Agonist) | ~90-100% (Full Agonist) | High risk of overdose/toxicity.[1] |
| Metabolism | Hydroxylation (Indole/Naphthyl) | Oxidation (Piperidine ring) | Piperidine ring oxidation is a major metabolic pathway.[1] |
| Legal Status | Schedule I (US/Global) | Analog Act / NPS | Often falls under "Analog Acts" or generic bans.[2] |
Safety & Toxicology Warning
Critical Alert: Researchers must treat 4-(naphthalene-1-carbonyl)piperidine analogs with extreme caution.
-
Potency: As full agonists, these compounds lack the "ceiling effect" of partial agonists (like THC). Overdose can lead to sympathomimetic toxicity (tachycardia, hypertension), seizures, and acute kidney injury.
-
Solubility: These compounds are highly lipophilic.[1][2] Stock solutions in DMSO should be handled with gloves to prevent transdermal absorption.[2]
-
Unknown Metabolites: The metabolism of the piperidine ring can yield reactive iminium ions, potentially causing hepatotoxicity.
References
-
Wiley, J. L., et al. (2014). Pharmacology of Indole and Indazole Synthetic Cannabinoid Receptor Agonists.[1]Journal of Pharmacology and Experimental Therapeutics .
-
[Link]
-
-
Banister, S. D., & Connor, M. (2018). The Chemistry and Pharmacology of Synthetic Cannabinoid Receptor Agonists as New Psychoactive Substances.[7]Handbook of Experimental Pharmacology .
-
Presley, B. C., et al. (2016). Synthetic Cannabinoids: An Overview of the Chemistry and Pharmacology.Toxicology Reports.
-
[Link]
-
-
Huffman, J. W., et al. (2005). Structure-activity relationships for 1-alkyl-3-(1-naphthoyl)indoles at the cannabinoid CB1 and CB2 receptors.[1][2][8]Bioorganic & Medicinal Chemistry .
-
[Link] (Note: This is the foundational text for the JWH series, establishing the SAR rules that the piperidine analogs mimic.)
-
-
Vandeputte, M. M., & Stove, C. P. (2021). Is the "scaffold hopping" concept valid for synthetic cannabinoids?Drug Testing and Analysis.
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Thermodynamic properties and stability of 4-(Naphthalene-1-carbonyl)piperidine
An In-Depth Technical Guide to the Thermodynamic Properties and Stability of 4-(Naphthalene-1-carbonyl)piperidine
Authored by: A Senior Application Scientist
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
The journey of a novel chemical entity from discovery to a viable pharmaceutical product is contingent on a thorough understanding of its fundamental physicochemical properties. Among these, thermodynamic characteristics and chemical stability are paramount, as they directly influence a drug's safety, efficacy, and shelf-life. This guide provides a comprehensive technical overview of the methodologies and scientific rationale for characterizing 4-(Naphthalene-1-carbonyl)piperidine, a molecule of interest in medicinal chemistry. We will delve into the experimental determination of its thermodynamic properties and the systematic evaluation of its stability profile, offering field-proven insights and detailed protocols to ensure data integrity and regulatory compliance.
Introduction: The Imperative of Physicochemical Characterization in Drug Development
In the landscape of pharmaceutical development, the intrinsic properties of an Active Pharmaceutical Ingredient (API) dictate its fate. A molecule's thermodynamic profile, encompassing properties like melting point, enthalpy of fusion, and heat capacity, governs its physical behavior during manufacturing, formulation, and storage. Concurrently, its chemical stability—the resilience to degradation under various environmental stressors—is a critical determinant of its therapeutic viability and shelf-life.[1][2] Neglecting a comprehensive early-stage characterization can lead to costly delays or even outright failure in later stages of development.
4-(Naphthalene-1-carbonyl)piperidine, a molecule featuring a naphthalene moiety linked to a piperidine ring via a carbonyl group, presents a structural motif found in various pharmacologically active compounds. Understanding its thermodynamic and stability profile is not merely an academic exercise but a foundational step in assessing its potential as a drug candidate. This guide is structured to provide both the theoretical underpinnings and the practical, step-by-step protocols for a robust evaluation of this molecule.
Physicochemical and Thermodynamic Profile of 4-(Naphthalene-1-carbonyl)piperidine
While specific, experimentally-derived thermodynamic data for 4-(Naphthalene-1-carbonyl)piperidine is not extensively published, we can infer its likely properties based on its constituent parts—naphthalene and piperidine—and data from structurally related compounds.
Table 1: Physicochemical Properties of 4-(Naphthalene-1-carbonyl)piperidine and Related Compounds
| Property | 4-(Naphthalene-1-carbonyl)piperidine | Naphthalene (Parent Compound) | Piperidine (Parent Compound) | Notes |
| Molecular Formula | C₁₆H₁₇NO | C₁₀H₈ | C₅H₁₁N | |
| Molecular Weight | 239.31 g/mol | 128.17 g/mol | 85.15 g/mol | |
| Melting Point (°C) | Data not available | 79-81 | -9 | The carbonyl and piperidine additions significantly alter the crystal lattice energy. |
| pKa | Data not available | Not applicable | 11.1[3] | The piperidine nitrogen is basic; the exact pKa will be influenced by the electron-withdrawing carbonyl group. |
| LogP | 3.3 (Predicted) | 3.3 | 0.84 | The naphthalene group imparts significant hydrophobicity. |
Note: Predicted values are computationally derived and await experimental verification.
Thermodynamic parameters such as the enthalpy of formation and Gibbs free energy can be predicted using computational models based on quantum mechanics.[4][5] These models, while useful for initial screening, must be corroborated by empirical data for regulatory purposes. The low thermodynamic stability of naphthalene itself suggests that its derivatives may also be kinetically labile under certain conditions.[6]
Experimental Determination of Thermodynamic Properties
To move beyond theoretical predictions, a suite of thermo-analytical techniques is employed. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the cornerstones of this experimental approach, providing direct measurements of a material's response to controlled temperature changes.[7][8]
Differential Scanning Calorimetry (DSC)
DSC is a powerful technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[9][10] This allows for the precise determination of thermal transitions.
Causality Behind Experimental Choices: The choice of heating rate in DSC is a critical parameter. A slower rate (e.g., 5-10 °C/min) provides better resolution of thermal events, which is crucial for identifying multiple polymorphs or subtle transitions. A faster rate may be used for initial screening but can obscure complex thermal behavior. The use of a nitrogen purge is standard to prevent oxidative degradation during the analysis.
Applications for 4-(Naphthalene-1-carbonyl)piperidine:
-
Melting Point and Enthalpy of Fusion: Provides a sharp endotherm indicating the melting temperature and the energy required to break the crystal lattice. This is a primary indicator of purity.[9][11]
-
Polymorph Screening: Different crystalline forms (polymorphs) of a drug can exhibit different melting points, solubilities, and bioavailabilities.[11] DSC is a key tool for identifying and characterizing these forms.
-
Purity Assessment: Impurities typically depress and broaden the melting endotherm, an effect that can be quantified.[9]
Experimental Protocol: DSC Analysis
-
Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of 4-(Naphthalene-1-carbonyl)piperidine into an aluminum DSC pan.
-
Encapsulation: Crimp the pan with a lid to ensure good thermal contact and contain the sample.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
Equilibrate the cell at a starting temperature (e.g., 25 °C).
-
Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature well above the expected melting point (e.g., 250 °C).
-
Maintain a constant nitrogen purge (e.g., 50 mL/min).
-
-
Data Analysis: Analyze the resulting thermogram to determine the onset temperature of melting, the peak maximum, and the integrated area of the endotherm (enthalpy of fusion).
Caption: Standard workflow for thermogravimetric analysis (TGA).
Chemical Stability Assessment: A Regulatory Mandate
Stability testing is a non-negotiable component of drug development, mandated by regulatory bodies like the International Council for Harmonisation (ICH). [12][13]Its purpose is to provide evidence on how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light. [2][12]
Forced Degradation (Stress Testing)
Forced degradation studies involve subjecting the drug substance to conditions more severe than accelerated stability testing. [1]The goal is to identify likely degradation products and pathways and to demonstrate the specificity of the analytical methods used to detect these degradants. [14][15] Causality Behind Experimental Choices: The conditions for forced degradation are chosen to target the specific chemical liabilities of the molecule. For 4-(Naphthalene-1-carbonyl)piperidine, the amide linkage is a prime target for hydrolysis, while the piperidine nitrogen is susceptible to oxidation. The naphthalene ring system may be prone to photolytic degradation. The goal is to achieve modest degradation (typically 5-20%) to ensure that the degradation products are representative of what might form under long-term storage without being so excessive as to generate irrelevant secondary products. [16] Key Stress Conditions:
-
Acid/Base Hydrolysis: Treatment with dilute HCl and NaOH to test susceptibility to pH-dependent degradation.
-
Oxidation: Use of agents like hydrogen peroxide (H₂O₂) to assess oxidative stability.
-
Photostability: Exposure to a controlled light source (e.g., Xenon lamp) to evaluate light sensitivity, as per ICH Q1B guidelines. [1][13]* Thermal Stress: Heating the sample (in both solid and solution states) to assess thermal degradation pathways. [15]
Caption: Workflow for a comprehensive forced degradation study.
Development of a Stability-Indicating HPLC Method
A stability-indicating method (SIM) is an analytical procedure that can accurately quantify the decrease in the amount of the active ingredient due to degradation. [17][18]It must be able to separate the API from its degradation products, process impurities, and any other potential interferents. [14][17][19]High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose. [19][20] Causality Behind Method Development Choices: The development of a robust SIM is a systematic process. Reversed-phase HPLC is typically the starting point for small molecules like 4-(Naphthalene-1-carbonyl)piperidine. The choice of column chemistry (e.g., C18, polar-embedded) and mobile phase pH is critical for achieving the necessary selectivity to resolve all relevant peaks. [17][19]Gradient elution is often required to separate compounds with a wide range of polarities in a reasonable timeframe. [19]The method must be validated according to ICH Q2(R1) guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness.
Experimental Protocol: HPLC Method Development Outline
-
Column and Mobile Phase Screening:
-
Evaluate several columns with different selectivities (e.g., C18, Phenyl-Hexyl).
-
Screen different mobile phase compositions (e.g., acetonitrile/water, methanol/water) and pH values (e.g., acidic, neutral, basic) to optimize the separation of the API from its stress-induced degradants.
-
-
Optimization of Gradient and Flow Rate:
-
Develop a gradient elution profile that provides adequate resolution for all peaks within an acceptable run time.
-
Optimize the flow rate to balance efficiency and analysis time.
-
-
Wavelength Selection:
-
Analyze the UV spectra of the API and its major degradants to select a detection wavelength that provides a good response for all components.
-
-
Method Validation:
-
Specificity: Inject stressed samples to demonstrate that the API peak is free from interference from degradants. Peak purity analysis using a photodiode array (PDA) detector is essential.
-
Linearity, Accuracy, and Precision: Perform standard validation experiments to demonstrate the method's quantitative reliability.
-
Robustness: Intentionally vary method parameters (e.g., pH, mobile phase composition, temperature) to assess the method's reliability during normal use.
-
Data Synthesis: From Raw Data to Actionable Insights
The data generated from these studies are not merely for record-keeping; they are integral to critical decision-making in the drug development process.
-
Shelf-Life and Storage Conditions: Data from long-term and accelerated stability studies are used to establish the retest period or shelf-life and to define appropriate storage conditions (e.g., "Store at controlled room temperature, protect from light"). [2][13]* Formulation Development: Understanding the degradation pathways of 4-(Naphthalene-1-carbonyl)piperidine allows formulation scientists to select excipients that are compatible with the API and to design a dosage form that protects it from environmental stressors. * Regulatory Submissions: A complete and robust stability data package is a mandatory component of any New Drug Application (NDA) or Marketing Authorisation Application (MAA). [1]
Conclusion
The systematic characterization of 4-(Naphthalene-1-carbonyl)piperidine's thermodynamic properties and chemical stability is a foundational pillar of its development as a potential pharmaceutical agent. Through the judicious application of techniques like DSC and TGA, we can define its physical behavior and thermal limits. By conducting rigorous forced degradation studies and developing a validated stability-indicating HPLC method, we can elucidate its degradation pathways and ensure its quality over time. This integrated approach, grounded in scientific principles and regulatory expectations, is essential for navigating the complex path from chemical entity to a safe and effective medicine.
References
- Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. (2024, April 18).
- Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2026, February 14). LCGC International.
- Stability Indicating HPLC Method Development: A Review. IRJPMS.
- Stability-Indicating HPLC Method Development. vscht.cz.
- Kendre, K., Veer, V., & Pinjari, P. (2023, February 28). Stability Indicating HPLC Method Development: A Review. Human Journals.
- STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. (2012, September 1). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
- Fmoc-4-(naphthalen-1-yl)-piperidine-4-carboxylic acid. Chem-Impex.
- Shinde, V. (2020, July 1). Thermogravimetric Analysis in Pharmaceuticals. Veeprho.
- Applications of Differential Scanning Calorimetry (DSC) Analysis. (2026, January 10).
- Mandal, A. (2019, February 26). Differential Scanning Calorimetry of Pharmaceuticals. News-Medical.
- TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights. (2026, January 23).
- Stability Testing of New Drug Substances and Products. (2021, January 12). ProPharma.
- Fast-scan differential scanning calorimetry. (2008, August 2). European Pharmaceutical Review.
- ICH Q1 guideline on stability testing of drug substances and drug products. (2025, April 30). EMA.
- Unveiling the Secrets of Thermogravimetric Analysis: A Comprehensive Exploration. (2024, December 18). Open Access Journals.
- Stability Testing of Pharmaceutical Products. (2012, March 17).
- Journal of Pharmaceutical Analysis - Research and Reviews. (2014, May 25).
- Thermogravimetric Analysis (TGA) Platform for Nucleic Acid Drugs. CD Formulation.
- Stability testing of existing active substances and related finished products. (2023, July 13). EMA.
- Stability Testing of Pharmaceuticals: Procedures and Best Practices. (2025, May 6). Lab Manager.
- Melting point standard 79-81°C analytical standard 91-20-3.
- 4-(Naphthalen-1-YL)piperidine. PubChem.
- A Data Resource for Prediction of Gas-Phase Thermodynamic Properties of Small Molecules. (2022, March 11). MDPI.
- A Data Resource for Prediction of Gas-Phase Thermodynamic Properties of Small Molecules. (2022, March 24). DSpace@MIT.
- Huq, F. (2007). Molecular Modelling Analysis of the Metabolism of Naphthalene. Science Alert.
- Technical Support Center: Degradation of 1-(4-(Aminomethyl)piperidin-1-yl)ethanone. Benchchem.
- Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? (2016, November 15). MDPI.
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An In-Depth Technical Guide to 4-(Naphthalene-1-carbonyl)piperidine: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
The confluence of the rigid, aromatic naphthalene scaffold with the flexible, saturated piperidine ring has given rise to a plethora of molecules with significant biological activities.[1][2] Within this chemical space, 4-(naphthalene-1-carbonyl)piperidine, also systematically named naphthalen-1-yl(piperidin-4-yl)methanone, represents a core structural motif with considerable potential in medicinal chemistry and drug discovery. The piperidine moiety is a ubiquitous feature in many approved drugs, valued for its ability to confer favorable pharmacokinetic properties and to serve as a scaffold for diverse functionalization.[3][4] Simultaneously, the naphthalene ring system is a well-established pharmacophore found in compounds with applications ranging from anti-inflammatory to anticancer agents.[5][6]
This technical guide provides a comprehensive overview of 4-(naphthalene-1-carbonyl)piperidine, including its chemical identifiers, physicochemical properties, a detailed synthetic protocol, and an exploration of its potential applications in therapeutic research, particularly in the context of drug development.
Chemical Identity and Physicochemical Profile
The physicochemical properties of a compound are critical determinants of its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME). In the absence of experimentally determined data for naphthalen-1-yl(piperidin-4-yl)methanone, a summary of predicted properties is provided in the table below. These values offer a valuable first approximation for its drug-like characteristics.
| Property | Predicted Value | Reference |
| Molecular Formula | C₁₆H₁₇NO | |
| Molecular Weight | 239.31 g/mol | |
| LogP | 2.8 - 3.5 | [6] |
| Topological Polar Surface Area (TPSA) | 29.1 Ų | |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 2 | |
| Rotatable Bonds | 2 |
Synthesis of Naphthalen-1-yl(piperidin-4-yl)methanone
The synthesis of aryl ketones appended to a piperidine ring can be achieved through several established synthetic routes. A highly plausible and efficient method involves the Friedel-Crafts acylation of naphthalene with a suitably protected piperidine-4-carbonyl chloride. This approach allows for the direct formation of the carbon-carbon bond between the naphthalene and piperidine moieties. An alternative, though potentially more complex, route could involve a Grignard reaction.
Below is a detailed, step-by-step protocol for the synthesis of naphthalen-1-yl(piperidin-4-yl)methanone, predicated on a Friedel-Crafts acylation pathway. This protocol necessitates the use of a nitrogen-protecting group on the piperidine ring to prevent side reactions with the Lewis acid catalyst. The tert-butyloxycarbonyl (Boc) group is a common and effective choice for this purpose.
Experimental Protocol: Synthesis of Naphthalen-1-yl(piperidin-4-yl)methanone
Part 1: Synthesis of 1-(tert-butoxycarbonyl)piperidine-4-carbonyl chloride
-
Starting Material: Begin with commercially available 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid.
-
Chlorination: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM).
-
Add thionyl chloride (SOCl₂) (1.2 equivalents) dropwise to the suspension at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then gently reflux for 2-3 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).
-
Remove the excess thionyl chloride and solvent under reduced pressure to yield the crude 1-(tert-butoxycarbonyl)piperidine-4-carbonyl chloride, which can be used in the next step without further purification.
Part 2: Friedel-Crafts Acylation
-
Reaction Setup: In a separate flame-dried, three-necked round-bottom flask under an inert atmosphere, suspend anhydrous aluminum chloride (AlCl₃) (1.2 equivalents) in an anhydrous solvent like DCM.
-
Acyl Chloride Addition: Cool the suspension to 0 °C and add a solution of 1-(tert-butoxycarbonyl)piperidine-4-carbonyl chloride (1 equivalent) in anhydrous DCM dropwise.
-
Naphthalene Addition: To this mixture, add a solution of naphthalene (1 equivalent) in anhydrous DCM dropwise at 0 °C.
-
Reaction Progression: Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, carefully quench the reaction by pouring the mixture onto crushed ice.
-
Extraction: Separate the organic layer and extract the aqueous layer with DCM (3 x 50 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain tert-butyl 4-(naphthalene-1-carbonyl)piperidine-1-carboxylate.
Part 3: Deprotection of the Piperidine Nitrogen
-
Acidic Cleavage: Dissolve the purified tert-butyl 4-(naphthalene-1-carbonyl)piperidine-1-carboxylate (1 equivalent) in a suitable solvent such as DCM or 1,4-dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane, and stir at room temperature for 1-3 hours.
-
Isolation: Remove the solvent and excess acid under reduced pressure. Dissolve the residue in water and basify with a suitable base (e.g., 1M NaOH) to a pH of ~10.
-
Extract the aqueous layer with DCM or ethyl acetate (3 x 50 mL). Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product, naphthalen-1-yl(piperidin-4-yl)methanone.
Sources
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- 8. 2-methyl-N-{4-[1-(piperidine-1-carbonyl)-piperidin-4-ylsulfamoyl]-naphthalen-1-yl}-benzamide | C29H34N4O4S | CID 16105892 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Solubility & Handling of 4-(Naphthalene-1-carbonyl)piperidine in DMSO
The following Application Note and Protocol guide details the solubility optimization and handling of 4-(Naphthalene-1-carbonyl)piperidine (CAS 118412-65-0) for high-throughput screening and in vitro biological assays.
Abstract & Chemical Profile
4-(Naphthalene-1-carbonyl)piperidine (also known as Piperidin-4-yl-1-naphthylmethanone) is a synthetic scaffold often utilized in medicinal chemistry as a precursor for cannabinoid receptor ligands (e.g., JWH analogs) and other G-protein coupled receptor (GPCR) modulators.[1][2]
Unlike simple salts, this molecule possesses a lipophilic naphthalene domain fused to a polarizable piperidine ring via a ketone linker. This "amphiphilic-like" structure creates specific solubility challenges: while highly soluble in organic solvents like Dimethyl Sulfoxide (DMSO), it is prone to rapid "crash-out" (microprecipitation) upon direct dilution into aqueous buffers, leading to false negatives in biological assays.
Physicochemical Specifications
| Property | Value | Implication for Assay |
| CAS Number | 118412-65-0 | Verification Identity |
| Molecular Weight | 239.31 g/mol | Calculation of Molarity |
| Structure Type | Naphthyl-ketone-piperidine | Hydrophobic core + Basic amine tail |
| Predicted LogP | ~2.8 - 3.5 | Moderate Lipophilicity (Risk of aggregation) |
| pKa (Piperidine N) | ~9.0 - 10.0 | Positively charged at physiological pH (7.[1][3][4]4) |
| Solubility (DMSO) | ≥ 50 mM | Excellent stock solvent |
| Solubility (Water) | Low (pH dependent) | Requires careful dilution strategy |
Core Directive: The Solubility Logic
Successful assay data depends on maintaining the compound in a monodisperse state .
-
The Solvent Choice: DMSO (Dimethyl Sulfoxide) is the industry standard because it is a dipolar aprotic solvent. It disrupts the intermolecular hydrophobic interactions of the naphthalene rings while accommodating the polar ketone and amine groups.
-
The Precipitation Risk: When a DMSO stock is added to water, the solvent environment changes instantly. The naphthalene rings, no longer stabilized by DMSO, seek to aggregate to exclude water. Simultaneously, if the pH is effectively basic, the amine deprotonates, further reducing solubility.
-
The Solution: We utilize a "Step-Down Dilution" protocol. By creating an intermediate concentration in a solvent/buffer mix, we prevent the kinetic shock that causes irreversible precipitation.
Protocol: Preparation of Stock Solution (10 mM)
Materials Required[4][5][6][7][8][9]
-
Compound: 4-(Naphthalene-1-carbonyl)piperidine (Solid powder).
-
Solvent: Anhydrous DMSO (≥99.9%, Culture Grade). Note: Avoid old DMSO; it absorbs water from air, reducing solubility.
-
Vessels: Amber glass vials (borosilicate) or polypropylene tubes (DMSO resistant).
Step-by-Step Procedure
-
Weighing: Accurately weigh 2.4 mg of the compound into a sterile microcentrifuge tube.
-
Why? 2.39 mg is exactly 10 µmol. Rounding to 2.4 mg simplifies the volume calculation.
-
-
Volume Calculation:
-
For 2.4 mg at 10 mM (0.01 M):
-
-
Solubilization: Add 1.0 mL of Anhydrous DMSO to the powder.
-
Mixing: Vortex vigorously for 30 seconds.
-
Visual Check: The solution should be crystal clear. If particles remain, sonicate in a water bath at 37°C for 5 minutes.
-
-
Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C in the dark.
Protocol: Assay Dilution (The "Crash-Out" Prevention)
Objective: Dilute the 10 mM stock to a working concentration (e.g., 10 µM) in Assay Media without precipitation.
Constraint: Final DMSO concentration must be
The "Intermediate Step" Method (Recommended)
Do NOT pipette 1 µL of 10 mM stock directly into 1 mL of media. The high local concentration at the pipette tip will cause immediate precipitation.
Workflow Diagram
Figure 1: Step-Down dilution strategy to maintain solubility.
Detailed Steps:
-
Prepare Intermediate Solution (100 µM):
-
Take 10 µL of 10 mM DMSO Stock.
-
Add to 990 µL of Assay Buffer (or Media).
-
Technique: Add the DMSO stock into the vortexing buffer (dynamic mixing).
-
Result: 100 µM compound in 1% DMSO.
-
-
Prepare Final Assay Well (1 µM):
-
Add 10 µL of the Intermediate Solution to 990 µL of Cell Culture Media.
-
Result: 1 µM final concentration with 0.01% DMSO.
-
Troubleshooting & Optimization
| Observation | Diagnosis | Corrective Action |
| Cloudiness immediately upon adding DMSO | Wet DMSO | Use fresh, anhydrous DMSO. Water content >0.1% drastically reduces solubility. |
| Precipitation in Intermediate Step | Ionic Strength Shock | Dilute the stock into pure DMSO first to make a lower concentration stock (e.g., 1 mM), then move to media. |
| Precipitation in Final Well | pH Issues | The piperidine nitrogen needs to be protonated to stay soluble in water. Ensure Assay Buffer pH is < 7.6 .[5] |
| Cell Toxicity | DMSO Sensitivity | If cells are sensitive to 0.1% DMSO, increase the stock concentration to 50 mM to allow for higher dilution factors. |
References
-
BenchChem. (2025).[6] Protocol for Dissolving Compounds in DMSO for Biological Assays. Retrieved from
-
PubChem. (2024). 4-(Naphthalene-1-carbonyl)piperidine Compound Summary (CAS 118412-65-0). National Library of Medicine. Retrieved from
-
Cytiva. (2023). Buffer and sample preparation for direct binding assay in DMSO. Life Sciences Laboratory Guideline. Retrieved from
-
Sigma-Aldrich. (2024). Product Specification: 4-(Naphthalen-1-yl)piperidine hydrochloride.[1][3][7] (Used for structural analog solubility comparison). Retrieved from
Sources
- 1. 4-(1-NAPHTHYL) PIPERIDINE HCL | CymitQuimica [cymitquimica.com]
- 2. benchchem.com [benchchem.com]
- 3. 4-(Naphthalen-1-yl)piperidine--hydrogen chloride (1/1) | C15H18ClN | CID 18001187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 6. benchchem.com [benchchem.com]
- 7. chemscene.com [chemscene.com]
Application Note: Reagents and Protocol for the Acylation of Piperidine with Naphthalene-1-carbonyl Chloride
Abstract
This application note details the optimized protocol for synthesizing N-(1-naphthoyl)piperidine via nucleophilic acyl substitution. This scaffold is a critical intermediate in the synthesis of G-protein coupled receptor (GPCR) ligands, including synthetic cannabinoids (e.g., JWH series) and 5-HT receptor modulators. The guide prioritizes high-fidelity conversion using naphthalene-1-carbonyl chloride and piperidine, addressing steric challenges posed by the naphthyl ring and ensuring removal of catalytic byproducts.
Introduction & Strategic Relevance
The amide bond formation between a secondary amine and an aryl acid chloride is a cornerstone reaction in medicinal chemistry. Specifically, the 1-naphthoyl moiety imparts significant lipophilicity and steric bulk, often enhancing the binding affinity of ligands to hydrophobic pockets in receptors such as CB1/CB2 and 5-HT.
However, the 1-position of naphthalene is sterically crowded compared to the 2-position (the peri-hydrogen effect). This requires careful control of reaction temperature and stoichiometry to prevent hydrolysis of the acid chloride before amine attack occurs. This protocol utilizes a Schotten-Baumann-type or anhydrous organic base method to drive the equilibrium forward by neutralizing the generated HCl.
Reaction Mechanism
The reaction proceeds via a Nucleophilic Acyl Substitution mechanism. The lone pair of the piperidine nitrogen attacks the electrophilic carbonyl carbon of the acid chloride, forming a tetrahedral intermediate. The chloride ion is then eliminated, reforming the carbonyl double bond. A base (Triethylamine) is employed to scavenge the liberated proton, preventing the formation of unreactive piperidinium salts.
Diagram 1: Mechanistic Pathway
Caption: Step-wise mechanism showing nucleophilic attack, tetrahedral intermediate formation, and chloride elimination.
Reagents & Equipment Selection
Reagent Rationale
| Reagent | Role | Stoichiometry | Selection Logic |
| Naphthalene-1-carbonyl chloride | Electrophile | 1.0 equiv | Highly reactive acylating agent; moisture sensitive. Requires anhydrous handling. |
| Piperidine | Nucleophile | 1.0 - 1.1 equiv | Secondary amine. Slight excess ensures complete consumption of the limiting acid chloride. |
| Triethylamine (TEA) | Base (Scavenger) | 1.2 - 1.5 equiv | Non-nucleophilic base to neutralize HCl. Prevents piperidine from protonating and becoming non-nucleophilic. |
| Dichloromethane (DCM) | Solvent | 10 mL/mmol | Aprotic, polar enough to dissolve reactants but does not interfere with acylation. Easy to remove. |
| DMAP (Optional) | Catalyst | 0.05 - 0.1 equiv | 4-Dimethylaminopyridine can be added if the reaction is sluggish due to steric hindrance at the 1-naphthyl position. |
Critical Note on Base Selection: While pyridine can be used as both solvent and base, TEA in DCM allows for easier workup and avoids the strong odor and toxicity associated with bulk pyridine handling.
Experimental Protocol (Standard Operating Procedure)
Safety Pre-Check:
-
Acid Chlorides: Corrosive, lachrymators. React violently with water to release HCl gas. Handle in a fume hood.
-
Piperidine: Toxic, flammable, and has a foul odor.
Step-by-Step Procedure
-
Preparation: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and purge with Nitrogen (N2) or Argon.
-
Solvation of Amine: Add Piperidine (1.0 g, 11.7 mmol) and Triethylamine (2.4 mL, 17.6 mmol, 1.5 equiv) to the flask. Add anhydrous DCM (30 mL) .
-
Cooling: Submerge the flask in an ice-water bath (0 °C) and stir for 10 minutes. Cooling controls the exotherm of the initial addition.
-
Addition of Acid Chloride: Dissolve Naphthalene-1-carbonyl chloride (2.23 g, 11.7 mmol, 1.0 equiv) in DCM (10 mL) in a separate vial. Add this solution dropwise to the reaction flask over 15–20 minutes.
-
Observation: White precipitate (TEA·HCl salts) will begin to form immediately.
-
-
Reaction: Remove the ice bath after addition is complete. Allow the mixture to warm to Room Temperature (20–25 °C). Stir for 2–4 hours.
-
Monitoring: Check progress via TLC (Hexane:Ethyl Acetate 3:1). The acid chloride spot (high Rf) should disappear.
-
-
Quench: Add Water (20 mL) to the reaction mixture to quench any unreacted acid chloride.
Diagram 2: Experimental Workflow
Caption: Operational workflow from inert gas setup to product isolation.
Workup & Purification[1][2][3]
To ensure pharmaceutical-grade purity, a specific washing sequence is required to remove excess amine and acid byproducts.
-
Phase Separation: Transfer the mixture to a separatory funnel. Separate the organic (DCM) layer.
-
Acid Wash (Critical): Wash the organic layer with 1M HCl (2 x 20 mL) .
-
Purpose: Protonates unreacted piperidine and TEA, moving them to the aqueous layer. The amide product remains in the organic layer.
-
-
Base Wash: Wash the organic layer with Saturated NaHCO3 (2 x 20 mL) .
-
Purpose: Neutralizes any residual acid and removes 1-naphthoic acid (hydrolysis byproduct).
-
-
Brine Wash: Wash with Saturated NaCl (1 x 20 mL) to remove trapped water.
-
Drying: Dry the organic layer over anhydrous Na2SO4 or MgSO4 . Filter off the drying agent.
-
Concentration: Evaporate the solvent under reduced pressure (Rotary Evaporator) to yield the crude product.
-
Purification (If needed): If TLC shows impurities, purify via silica gel column chromatography (Eluent: 10-20% Ethyl Acetate in Hexanes).
Analytical Verification
Product: N-(1-Naphthoyl)piperidine (Also known as 1-naphthyl(piperidin-1-yl)methanone) Appearance: Viscous oil or low-melting solid (depending on purity and conformers).
Expected Spectroscopic Data:
-
H NMR (400 MHz, CDCl
):- 7.8–8.0 (m, 3H, Ar-H), 7.4–7.6 (m, 4H, Ar-H) [Characteristic Naphthyl Multiplets].
-
3.8–4.0 (m, 2H, N-CH
) and 3.1–3.3 (m, 2H, N-CH ) [Broadened due to restricted rotation of the amide bond]. - 1.4–1.8 (m, 6H, Piperidine ring protons).
-
IR (ATR):
-
~1630 cm
(Strong Amide C=O stretch). -
Absence of broad OH stretch (3300 cm
) confirms removal of carboxylic acid.
-
~1630 cm
-
LC-MS:
-
[M+H]
peak at m/z ~240.1.
-
Troubleshooting & Optimization
| Problem | Probable Cause | Solution |
| Low Yield | Hydrolysis of Acid Chloride | Ensure all glassware is flame-dried. Use fresh anhydrous DCM. Check acid chloride quality (should not be white powder if it's normally a liquid/low-melt solid). |
| Residual Amine Smell | Incomplete Acid Wash | Increase the volume or concentration of the 1M HCl wash step during workup. |
| Product Solidifies in Column | Poor Solubility | Naphthoyl derivatives can be crystalline. Use a more polar eluent (e.g., DCM/MeOH) or recrystallize from Ethanol/Water instead of chromatography. |
References
- Mechanism of Acylation: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General reference for Nucleophilic Acyl Substitution).
-
Protocol Grounding (Amide Synthesis): Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1] Tetrahedron, 61(46), 10827-10852. Link
-
Naphthoyl Indole/Piperidine Context (JWH Compounds): Huffman, J. W., et al. (2005). Structure-activity relationships for 1-alkyl-3-(1-naphthoyl)indoles at the cannabinoid CB1 and CB2 receptors. Bioorganic & Medicinal Chemistry, 13(1), 89-112. Link
-
Safety Data: National Center for Biotechnology Information. (2023).[2] PubChem Compound Summary for CID 7083, 1-Naphthoyl chloride. Link
Sources
Application Notes and Protocols for the Extraction and Isolation of 4-(Naphthalene-1-carbonyl)piperidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Naphthalene-1-carbonyl)piperidine is a synthetic compound featuring a naphthalene moiety linked to a piperidine ring via a carbonyl group. As a derivative of piperidine, a ubiquitous scaffold in medicinal chemistry, this compound and its analogues are of significant interest in drug discovery and development.[1] The purity of such compounds is paramount for accurate biological evaluation and to meet stringent regulatory standards. This guide provides detailed protocols for the extraction and isolation of 4-(Naphthalene-1-carbonyl)piperidine from a typical crude reaction mixture, focusing on methods that ensure high purity and yield.
The protocols described herein are designed to be self-validating, with explanations for the causality behind experimental choices. This document will cover liquid-liquid extraction for initial work-up, column chromatography for purification, and recrystallization for final polishing, providing a comprehensive workflow for researchers.
Physicochemical Properties and Their Impact on Purification
A fundamental understanding of the physicochemical properties of 4-(Naphthalene-1-carbonyl)piperidine is crucial for designing an effective purification strategy. While experimental data for this specific molecule is not extensively published, we can infer its properties based on its structural components: a non-polar naphthalene ring, a polar amide (carbonyl) group, and a basic piperidine ring.
| Property | Predicted Value/Characteristic | Implication for Purification |
| Molecular Formula | C₁₆H₁₇NO | --- |
| Molecular Weight | 239.31 g/mol | --- |
| Polarity | Moderately polar | Soluble in a range of organic solvents like dichloromethane, ethyl acetate, and alcohols. This allows for flexibility in choosing solvents for extraction and chromatography. |
| Basicity (pKa) | The piperidine nitrogen is basic. | The compound can be protonated in acidic conditions. However, the amide resonance will reduce the basicity compared to piperidine itself. This property is key for the liquid-liquid extraction work-up. |
| logP | Estimated to be around 3.0-4.0 | Indicates good hydrophobicity, suggesting it will strongly partition into organic solvents during extraction and have significant retention on a reverse-phase HPLC column.[2] |
| Physical State | Likely a solid at room temperature | Enables purification by recrystallization. |
Workflow for Extraction and Isolation
The overall strategy for purifying 4-(Naphthalene-1-carbonyl)piperidine from a crude reaction mixture, typically synthesized from 1-naphthoyl chloride and piperidine, is a multi-step process.
Caption: A generalized workflow for the purification of 4-(Naphthalene-1-carbonyl)piperidine.
Protocol 1: Liquid-Liquid Extraction
This initial work-up is designed to separate the desired product from unreacted starting materials and water-soluble byproducts. A key impurity from the synthesis using 1-naphthoyl chloride is 1-naphthoic acid, formed from the hydrolysis of the acid chloride.[3]
Objective: To perform a basic wash to remove acidic impurities and isolate the crude product in an organic solvent.
Materials:
-
Crude reaction mixture
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution[3]
-
Water (deionized)
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Dissolution: Dilute the crude reaction mixture with a suitable organic solvent like dichloromethane or ethyl acetate.
-
Transfer: Transfer the diluted mixture to a separatory funnel.
-
Basic Wash: Add an equal volume of saturated aqueous sodium bicarbonate solution to the separatory funnel. Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup. This step is crucial for converting the acidic 1-naphthoic acid impurity into its water-soluble sodium salt, which will partition into the aqueous layer.[3]
-
Separation: Allow the layers to separate and drain the lower aqueous layer.
-
Water Wash: Wash the organic layer with an equal volume of deionized water to remove any remaining sodium bicarbonate and other water-soluble impurities. Separate the layers.
-
Brine Wash: Wash the organic layer with an equal volume of saturated brine solution. This helps to break any emulsions and further dry the organic layer.
-
Drying: Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous sodium sulfate or magnesium sulfate. Swirl the flask occasionally for 10-15 minutes.
-
Filtration and Concentration: Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude solid or oil.
Caption: Step-by-step workflow for the liquid-liquid extraction of the crude product.
Protocol 2: Column Chromatography
Column chromatography is a highly effective method for purifying the crude product by separating it from less polar and more polar impurities based on their differential adsorption to a stationary phase.[4]
Objective: To purify the crude 4-(Naphthalene-1-carbonyl)piperidine using silica gel chromatography.
Materials:
-
Crude product from Protocol 1
-
Silica gel (60 Å, 230-400 mesh)
-
Hexane
-
Ethyl Acetate (EtOAc)
-
Chromatography column
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Collection tubes or flasks
Procedure:
-
TLC Analysis: Before running the column, determine the optimal solvent system using TLC. Spot the crude product on a TLC plate and develop it in various ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3). The ideal solvent system will give the product a retention factor (Rf) of approximately 0.2-0.4.
-
Column Packing: Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., 100% hexane or a low percentage of ethyl acetate in hexane) and pack the chromatography column.[3]
-
Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase or a slightly more polar solvent (like dichloromethane) and load it carefully onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the determined mobile phase. A gradient elution, starting with a non-polar solvent system (e.g., 95:5 hexane:EtOAc) and gradually increasing the polarity by adding more ethyl acetate, is often effective for separating compounds with different polarities.[4]
-
Fraction Collection: Collect the eluate in fractions. Monitor the separation by spotting the collected fractions on TLC plates and visualizing them under a UV lamp.
-
Pooling and Concentration: Combine the fractions containing the pure product, as determined by TLC, and concentrate them using a rotary evaporator to yield the purified product.
| Parameter | Recommended Conditions | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard choice for moderately polar compounds. |
| Mobile Phase | Hexane/Ethyl Acetate Gradient | Allows for the separation of a range of impurities with varying polarities.[4] |
| TLC Visualization | UV light (254 nm) | The naphthalene ring is UV active, allowing for easy visualization. |
Protocol 3: Recrystallization
Recrystallization is the final step to obtain a highly pure, crystalline product. The principle is based on the differential solubility of the compound in a hot versus a cold solvent.[5]
Objective: To achieve high purity of 4-(Naphthalene-1-carbonyl)piperidine by recrystallization.
Materials:
-
Purified product from Protocol 2
-
Recrystallization solvent (e.g., ethanol, methanol, isopropanol, or a solvent pair like ethyl acetate/hexane)
-
Erlenmeyer flask
-
Hot plate
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the purified product in various solvents. A good recrystallization solvent will dissolve the compound when hot but not when cold. For aromatic ketones, alcohols like ethanol or methanol are often good choices.[3] A solvent pair, such as dissolving in hot ethyl acetate and adding hexane until cloudy, can also be effective.[6]
-
Dissolution: Place the purified product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Hot filter the solution to remove the charcoal.[5]
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of the solvent.
Caption: The fundamental steps of the recrystallization process for final purification.
Conclusion
The successful extraction and isolation of 4-(Naphthalene-1-carbonyl)piperidine are critical for its subsequent use in research and development. The combination of liquid-liquid extraction, column chromatography, and recrystallization provides a robust and reliable workflow to achieve high purity. The specific conditions, particularly the choice of solvents, may require some optimization based on the specific impurities present in the crude reaction mixture. Careful execution of these protocols will yield a product suitable for the most demanding applications.
References
-
ResearchGate. (2023, February 12). Can we separate 1-Acetyl Naphthalene and 2-Acetylnaphthalene using column chromatography? Retrieved from [Link]
-
ResearchGate. (n.d.). Rapid column chromatography separation of alkylnaphthalenes from aromatic components in sedimentary organic matter for compound specific stable isotope analysis. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Williamson, K. L., & Masters, K. M. (n.d.). Recrystallization. Retrieved from [Link]
-
Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. Retrieved from [Link]
-
Iraqi Journal of Science. (2018). Separation and identification of naphthalene, acenaphthylene, pyrene, benz{a} anthracene and 1,3,2,4-dibenzanthracene. Retrieved from [Link]
-
RSC Publishing. (n.d.). Supplementary Information. Retrieved from [Link]
-
PubChem. (n.d.). 4-(Naphthalen-1-YL)piperidine. Retrieved from [Link]
-
ResearchGate. (2025, April 15). How to recrystallize an oily compound? Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of N-acetyl-4-(2-chloro-4-acetyl-phenyl)-piperidine. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Crystallization Solvents. Retrieved from [Link]
-
Journal of Medicinal Chemistry. (2022, February 3). Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
-
Molecules. (2021, March 16). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 1-naphthoyl chloride. Retrieved from [Link]
-
Scientific Reports. (2024, September 30). Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase. Retrieved from [Link]
-
Defense Technical Information Center. (1992). Piperidine Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). WO1996036636A1 - Process for preparing 4-aryl-piperidine derivatives.
-
ResearchGate. (n.d.). Reaction of 1 with piperidine in the presence of CHCl3. Retrieved from [Link]
-
Wikipedia. (n.d.). Piperidine. Retrieved from [Link]
-
PubMed. (2009, April 27). Ionic liquid-based ultrasonic-assisted extraction of piperine from white pepper. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Improving low yields in the synthesis of 4-(Naphthalene-1-carbonyl)piperidine
Welcome to the technical support guide for the synthesis of 4-(Naphthalene-1-carbonyl)piperidine. This resource is designed for researchers, medicinal chemists, and process development scientists who are looking to troubleshoot and optimize this specific synthesis. As Senior Application Scientists, we understand that achieving high, reproducible yields is critical. This guide moves beyond simple protocols to explain the chemical principles behind each step, helping you diagnose issues and refine your methodology with confidence.
Troubleshooting Guide: Diagnosing and Solving Low Yields
This section addresses the most common issues encountered during the synthesis of 4-(Naphthalene-1-carbonyl)piperidine, which is typically achieved by the acylation of piperidine with 1-naphthoyl chloride.
Question 1: My overall yield is consistently low. What are the primary factors I should investigate?
Low yields in this acylation reaction can typically be traced back to one of three areas: the quality of the reagents, the reaction conditions, or the work-up and purification process.
-
Reagent Integrity : The most critical reagent is 1-naphthoyl chloride. As an acyl chloride, it is highly susceptible to hydrolysis from atmospheric moisture.[1][2][3] Degradation of this starting material is a leading cause of low yields. Piperidine can also absorb water and carbon dioxide from the air.
-
Reaction Conditions : The reaction is an exothermic nucleophilic acyl substitution. Improper control of stoichiometry, temperature, or inefficient neutralization of the HCl byproduct can lead to the formation of side products and incomplete conversion.
-
Work-up and Purification : The product, containing a basic piperidine nitrogen, can be lost during aqueous washes if the pH is not carefully controlled. Furthermore, purification by column chromatography can be inefficient, while crystallization may require significant optimization.
Below is a workflow to systematically diagnose the source of low yields.
Caption: Troubleshooting workflow for low yields.
Question 2: I suspect my 1-naphthoyl chloride has degraded. How can I confirm this and what precautions should I take?
Degradation of 1-naphthoyl chloride is a frequent problem. It readily reacts with moisture to form 1-naphthoic acid and HCl gas.[3]
Signs of Degradation:
-
Appearance: The reagent should be a white to almost white powder or crystalline solid.[1] A yellowish or brownish color, or a partially molten/oily appearance, suggests degradation.
-
Fuming: The bottle fumes excessively when opened due to reaction with atmospheric moisture, producing HCl.
-
TLC/NMR Analysis: A simple check of the starting material via TLC or ¹H NMR will show a second spot/set of peaks corresponding to 1-naphthoic acid.
Preventative Measures and Solutions:
-
Storage: Always store 1-naphthoyl chloride in a tightly sealed container, preferably in a desiccator or under an inert atmosphere (e.g., in a glovebox).[2] Storing in a freezer can also help maintain quality.[2]
-
Handling: Handle the reagent quickly in a fume hood. Use dry glassware and syringes, and consider performing the reaction under an inert atmosphere (Nitrogen or Argon).[4]
-
Purification: If degradation is suspected, the reagent can be purified by vacuum distillation. However, for most lab-scale syntheses, it is more practical and reliable to purchase a new bottle from a reputable supplier.
Question 3: What are the optimal reaction conditions (base, solvent, temperature) for this acylation?
The choice of conditions is critical for maximizing yield and minimizing side products. The reaction is a variation of the Schotten-Baumann reaction.
| Parameter | Recommendation | Rationale & Causality |
| Stoichiometry | Piperidine (1.0 eq), 1-Naphthoyl Chloride (1.0-1.1 eq), Base (1.1-1.5 eq) | A slight excess of the acyl chloride can help drive the reaction to completion. A sufficient excess of a tertiary amine base is crucial to neutralize the HCl generated, preventing the protonation and deactivation of the piperidine nucleophile.[5] |
| Base | Triethylamine (Et₃N) or Pyridine | These are non-nucleophilic bases that will not compete with piperidine in reacting with the acyl chloride.[4] Aqueous bases like NaOH can be used but increase the risk of hydrolyzing the acyl chloride. |
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), Diethyl Ether | Anhydrous aprotic solvents are ideal as they do not react with the acyl chloride.[2] DCM is often preferred for its ability to dissolve the reactants and the triethylammonium chloride salt byproduct to some extent. |
| Temperature | 0 °C for addition, then warm to Room Temperature (RT) | The reaction is exothermic. Adding the 1-naphthoyl chloride solution dropwise to the piperidine/base mixture at 0 °C allows for controlled heat dissipation, preventing side reactions.[6] The reaction is then typically stirred at room temperature for several hours to ensure completion. |
Question 4: My TLC plate shows multiple spots. What are the likely side products and how can I minimize them?
The most common impurity is 1-naphthoic acid, formed from the hydrolysis of 1-naphthoyl chloride.
Common Side Products and Mitigation Strategies:
-
1-Naphthoic Acid:
-
Cause: Reaction of 1-naphthoyl chloride with water.[3]
-
Minimization: Use anhydrous solvents, handle reagents under an inert atmosphere, and ensure all glassware is thoroughly dried.
-
Removal: This acidic impurity is easily removed during the work-up by washing the organic layer with a basic aqueous solution (e.g., saturated sodium bicarbonate or 1M NaOH).
-
-
Unreacted Piperidine:
-
Cause: Incomplete reaction or insufficient acyl chloride.
-
Minimization: Ensure a slight excess (1.05-1.1 eq) of 1-naphthoyl chloride is used. Allow for sufficient reaction time (monitor by TLC).
-
Removal: Unreacted piperidine can be removed by washing the organic layer with a dilute acidic solution (e.g., 1M HCl). Note that this will also extract your product, so this is only useful if the product precipitates or if you intend to recover the product from the acidic aqueous layer later.
-
-
N,N'-bis(1-naphthoyl)piperazine:
-
Cause: If piperazine is present as an impurity in the piperidine starting material.
-
Minimization: Use high-purity piperidine.
-
Removal: This byproduct can be difficult to separate and may require column chromatography.
-
Question 5: Purification by column chromatography is tedious and gives poor recovery. Are there better methods?
Yes. For this specific molecule, acid-base extraction is a highly effective purification technique that exploits the basicity of the piperidine nitrogen. Recrystallization is also a viable option if the crude product is sufficiently pure.[7]
Recommended Purification Methods:
-
Acid-Base Extraction (Recommended): This method is excellent for removing neutral impurities like byproducts from the acylation or residual unreacted acylating agent derivatives. See Protocol 2 for a detailed procedure.
-
Recrystallization: If the crude product is a solid and relatively clean after basic washes (i.e., mainly contaminated with the desired product and perhaps some starting materials), recrystallization is a great way to obtain highly pure material.[8] Common solvent systems include ethanol/water, ethyl acetate/hexanes, or isopropanol.
Frequently Asked Questions (FAQs)
Q1: What is the reaction mechanism for the synthesis of 4-(Naphthalene-1-carbonyl)piperidine? A1: The reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of piperidine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 1-naphthoyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group to yield the final amide product. The base present in the reaction mixture neutralizes the liberated hydrogen chloride (HCl).[5]
Q2: Are there alternative synthetic routes if I cannot use 1-naphthoyl chloride? A2: Yes. An excellent alternative is to use 1-naphthoic acid and a peptide coupling agent. This involves reacting 1-naphthoic acid with piperidine in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). This method avoids the use of a moisture-sensitive acyl chloride but may require chromatographic purification to remove coupling agent byproducts.
Q3: What are the critical safety precautions for this synthesis? A3: 1-Naphthoyl chloride is corrosive and reacts with moisture to release HCl gas.[4][9] Always handle it in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. The reaction can be exothermic, so controlled addition of reagents is important.
Detailed Experimental Protocols
Protocol 1: Synthesis via Schotten-Baumann Acylation
This protocol outlines a standard procedure for the synthesis.
Caption: Reaction workflow for the acylation step.
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add piperidine (1.0 eq) and anhydrous dichloromethane (DCM, approx. 0.2 M).
-
Cool the flask in an ice-water bath to 0 °C.
-
Add triethylamine (1.2 eq) to the cooled solution.
-
In a separate flask, dissolve 1-naphthoyl chloride (1.05 eq) in a minimal amount of anhydrous DCM.
-
Add the 1-naphthoyl chloride solution dropwise to the stirring piperidine solution over 15-20 minutes, ensuring the internal temperature remains below 10 °C.
-
After the addition is complete, stir the reaction mixture at 0 °C for an additional 30 minutes.
-
Remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC (e.g., using 30% ethyl acetate in hexanes).
-
Once the reaction is complete, proceed with the work-up. Dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or chromatography as needed.
Protocol 2: Purification by Acid-Base Extraction
-
Dissolve the crude product in a suitable organic solvent like ethyl acetate or DCM.
-
Transfer the solution to a separatory funnel and extract with 1M HCl (3x). The basic product will move into the acidic aqueous layer as its hydrochloride salt.
-
Combine the acidic aqueous layers. The organic layer containing neutral impurities can be discarded.
-
Cool the combined aqueous layer in an ice bath and slowly add a base (e.g., 5M NaOH or solid K₂CO₃) with stirring until the pH is >10. The product should precipitate or form an oil.
-
Extract the now basic aqueous layer with fresh ethyl acetate or DCM (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified product.
References
-
10. 1-Naphthoyl chloride(879-18-5)MSDS Melting Point Boiling Density Storage Transport.
-
11. 1-Naphthoyl chloride - Synquest Labs.
-
12. 1-Naphthoyl chloride CAS 879-18-5 - BOSS CHEMICAL.
-
2. SAFETY DATA SHEET - Fisher Scientific.
-
3. 1-Naphthoyl chloride | 879-18-5 - ChemicalBook.
-
13. Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). April 19 2022.
-
14. Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist.
-
15. Friedel–Crafts Acylation - Sigma-Aldrich.
-
6. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC.
-
16. Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide - DTIC. May 04 2025.
-
17. US5272157A - Derivatives of 4-(aminomethyl) piperidine, their preparation and their therapeutic application - Google Patents.
-
18. Optimization and multigram scalability of a catalytic enantioselective borylative migration for the synthesis of functionalized chiral piperidines.
-
19. Friedel-Crafts Acylation: Mechanism, Reactions & limitations.
-
20. Purification techniques for Piperidine-1-carbonyl azide - Benchchem.
-
5. Friedel Crafts Acylation And Alkylation Reaction - BYJU'S.
-
21. Friedel–Crafts reaction - Wikipedia.
-
22. Piperidine Synthesis. - DTIC. June 04 2025.
-
23. Practical Synthesis of 1-(7-Fluoro-naphthalen-1-yl)piperazine Hydrochloride | Request PDF. August 06 2025.
-
24. Synthesis and crystallization procedure of piperidin-4-one and its derivatives. October 30 2021.
-
25. CN104003929A - Method for synthesis of alpha,alpha-diphenyl-4-piperidine methanol - Google Patents.
-
8. Design and Synthesis of Naphthol Derivative.
-
26. Enzymatic Hydrolysis of N-protected 2-Hydroxymethylpiperidine Acetates.
-
27. CN102070513A - Synthesis method of 1-teriary butoxy carbonyl-4-piperidone - Google Patents.
-
28. En-route new Method for the Synthesis of 4-phenylpiperidine pharmacophore using Ir-catalysed C-H Activation/Borylation and a n - The Royal Society of Chemistry.
-
29. Chemical Synthesis of Substituted Naphthalene Derivatives: A Review - Who we serve. December 11 2023.
-
30. Troubleshooting low yield in the synthesis of 1,4-naphthoquinone derivatives - Benchchem.
-
31. Piperidine from the hydrolysis of piperine - Powered by XMB 1.9.11 - Sciencemadness.org. January 18 2018.
-
32. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - PMC.
-
33. Comparative study of different synthetic routes to 4-Acetylpiperidine-1-carbonyl chloride - Benchchem.
-
34. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor - PMC.
Sources
- 1. 1-Naphthoyl chloride CAS 879-18-5 - Buy 1-Naphthoyl chloride, CAS 879-18-5, C11H7ClO Product on BOSS CHEMICAL [bosschemical.com]
- 2. fishersci.com [fishersci.com]
- 3. 1-Naphthoyl chloride | 879-18-5 [chemicalbook.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. byjus.com [byjus.com]
- 6. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrevlett.com [chemrevlett.com]
- 8. asianpubs.org [asianpubs.org]
- 9. 1-Naphthoyl chloride(879-18-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 10. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
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- 17. US5272157A - Derivatives of 4-(aminomethyl) piperidine, their preparation and their therapeutic application - Google Patents [patents.google.com]
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Troubleshooting crystallization and purification of 4-(Naphthalene-1-carbonyl)piperidine
Troubleshooting Crystallization & Purification[1]
Topic: Optimization of isolation, salt formation, and purification of 4-(1-naphthoyl)piperidine. Case ID: JWH-INT-004 Support Level: Tier 3 (Senior Application Scientist)[1]
Introduction: The Challenge of the Naphthoyl Linker
You are likely working with 4-(Naphthalene-1-carbonyl)piperidine , a critical intermediate often synthesized via Friedel-Crafts acylation or Grignard addition to a nitrile.[1]
The Core Problem: This molecule combines a lipophilic, planar naphthalene system with a basic, flexible piperidine ring. This duality creates a "solubility paradox":
-
Free Base: Often presents as a viscous oil or low-melting solid that resists lattice formation due to rotational freedom around the carbonyl linker.[1]
-
Salt Forms (HCl): Prone to "oiling out" (liquid-liquid phase separation) rather than crystallizing, especially if excess non-polar solvents or impurities (regioisomers) are present.[1]
This guide provides a self-validating workflow to transition your material from a crude oil to a high-purity crystalline solid.[1]
Phase 1: Diagnostic & Workflow
Before attempting recrystallization, characterize your crude state. Use this logic tree to determine your entry point.
Figure 1: Decision logic for processing crude 4-(1-naphthoyl)piperidine.
Phase 2: Troubleshooting "Oiling Out" (Liquid-Liquid Phase Separation)
Symptom: Upon adding HCl (gas or solution) to your free base, the solution turns cloudy, but instead of crystals, a dense oil droplet layer forms at the bottom.
Root Cause:
-
Supersaturation Overshoot: The concentration of the salt exceeds the "metastable limit" too quickly.
-
Impurities: Presence of the 2-naphthyl isomer lowers the melting point of the mixture below the process temperature.
-
Solvent Polarity: The solvent system is too polar (holding water) or too non-polar (forcing rapid exclusion).[1]
Protocol: The "Cloud Point" Crystallization
Do not just evaporate and hope. Use this controlled antisolvent method.
-
Dissolution: Dissolve the crude free base in Ethyl Acetate (EtOAc) (5 mL per gram).
-
Why: EtOAc is moderately polar. It dissolves the free base well but is a poor solvent for the HCl salt.
-
-
Acidification: Add HCl in Isopropanol (IPA) or Dioxane dropwise at room temperature.
-
Observation: You want a white haze that re-dissolves upon swirling.
-
-
The Critical Moment: Continue adding HCl until the haze just persists. Stop.
-
Thermal Cycle: Heat the mixture to 60°C. The haze should clear.
-
Seeding: If you have any seed crystals, add them now. If not, scratch the glass side vigorously.
-
Slow Cool: Turn off the heat and let the bath cool naturally to room temperature. Do not use an ice bath yet.[1]
Data: Solvent System Performance
| Solvent System | Solubility (Free Base) | Solubility (HCl Salt) | Risk of Oiling | Recommendation |
| Ethanol (EtOH) | High | Moderate | Low | Good for recrystallization, bad for initial precipitation (yield loss).[1] |
| EtOAc | High | Low | High | Best for initial isolation if controlled carefully.[1] |
| Acetone | High | Low | Very High | Avoid.[1] Often leads to sticky gums. |
| IPA/EtOAc (1:3) | High | Low-Moderate | Low | Gold Standard for high purity crystallization.[1] |
Phase 3: Removing the "Ghost" Impurity (Regioisomers)
The Issue: If your melting point is wide (e.g., spanning >5°C) or the solid is waxy, you likely have the 2-naphthoyl isomer .
-
Origin: Friedel-Crafts acylation at the 2-position of naphthalene is a competitive side reaction.[1]
-
Detection: Check the aromatic region of your 1H-NMR.[3]
Purification Strategy
Crystallization is often inefficient at separating these isomers because they form solid solutions.[1]
Recommended Workflow:
-
Chromatography First: If the 2-isomer > 5%, do not attempt crystallization yet.[1]
-
Stationary Phase: Silica Gel.[1]
-
Eluent: 1% to 5% Methanol in Dichloromethane (DCM) with 0.5% Triethylamine (to prevent tailing of the amine).
-
Note: The 2-naphthyl isomer is slightly less polar and usually elutes just before or overlaps the front of the 1-naphthyl peak.
-
-
Recrystallization Second: Once purity is >95%, recrystallize the HCl salt from boiling Isopropanol (IPA) .
-
Why: The 1-naphthyl isomer packs more efficiently in the crystal lattice due to steric locking, making it less soluble in cooling IPA than the 2-isomer.
-
Phase 4: Frequently Asked Questions (FAQ)
Q: My product turned pink/red after sitting in air. Is it ruined? A: This is typical oxidative degradation of the piperidine amine or trace phenols.
-
Fix: Re-dissolve the free base in EtOAc, wash with 1M NaOH (to remove phenols) and then brine. Dry over Na2SO4. Treat with activated carbon (charcoal) for 30 mins, filter, and then form the salt immediately.
Q: The solid is hygroscopic and becomes sticky on the filter paper. A: You likely have trapped solvent or excess HCl.
-
Fix: Wash the filter cake with anhydrous Diethyl Ether or MTBE (Methyl tert-butyl ether).[1] These solvents strip away residual high-boiling solvents (like water or alcohols) and remove excess acid.[1] Dry in a vacuum desiccator over P2O5 or KOH pellets.
Q: Can I use Acetone for crystallization? A: Avoid Acetone. Primary/secondary amines can react with acetone to form imines/enamines (Schiff bases) over time, especially under acidic conditions or heat, creating a new impurity. Stick to alcohols (MeOH, EtOH, IPA) or Esters (EtOAc).
References
-
Huffman, J. W., et al. (2005). "Structure-activity relationships for 1-alkyl-3-(1-naphthoyl)indoles at the cannabinoid CB1 and CB2 receptors." Bioorganic & Medicinal Chemistry, 13(1), 89-112.[1] (Provides foundational synthesis and workup parameters for naphthoyl-piperidine analogs).
-
Tung, H., et al. (2009). Crystallization of Organic Compounds: An Industrial Perspective. Wiley-AIChE. (Authoritative text on troubleshooting "oiling out" and metastable zone width). [1]
-
PubChem Compound Summary. (2024). "4-(Naphthalen-1-yl)piperidine hydrochloride."[1] (Physical property verification).
-
Clark, C. R., et al. (2018). "Analytical studies on the 2-naphthoyl substituted-1-n-pentylindoles: Regioisomeric synthetic cannabinoids." Journal of Chromatography B, 1079, 1-11. (Defines the chromatographic behavior of 1- vs 2-naphthyl isomers).
Sources
- 1. 4-(Naphthalen-1-yl)piperidine--hydrogen chloride (1/1) | C15H18ClN | CID 18001187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. theses.gla.ac.uk [theses.gla.ac.uk]
- 3. Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming solubility issues of 4-(Naphthalene-1-carbonyl)piperidine in aqueous buffers
The following technical guide addresses the solubility challenges of 4-(Naphthalene-1-carbonyl)piperidine .
Note on Chemical Identity: This guide assumes the structure defined is a secondary amine (piperidine unsubstituted at the nitrogen, substituted at C4 with a naphthyl-ketone).[1] If your molecule is the amide isomer (1-(naphthalene-1-carbonyl)piperidine), the pH-dependent strategies below will not work as the nitrogen is non-basic.
Executive Summary & Molecule Analysis
The Problem: You are likely experiencing "crash out" (precipitation) upon diluting your DMSO stock into aqueous buffer, or the solid material simply floats in water.[1]
The Science:
-
The Anchor (Hydrophobic): The Naphthalene-1-carbonyl moiety is a large, planar, lipophilic "grease anchor" (LogP estimated > 3.0).[1][2] It drives strong
- stacking and aggregation in water.[1][2][3] -
The Handle (Hydrophilic): The Piperidine nitrogen is a secondary amine with a pKa of approximately 10.8–11.2 .[1][2]
-
The Conflict: At neutral pH (7.4), the amine is protonated (cationic), which should aid solubility.[1][2] However, the hydrophobic surface area of the naphthalene group is often too large for the single charge to overcome, especially in high-salt buffers (PBS) where the "salting-out" effect reduces solubility.[1]
Solubility Decision Matrix
Before starting, determine the state of your material.[1] Use this logic flow to select the correct protocol.
Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on the initial chemical form.
Protocols & Methodologies
Protocol A: The "Acid Switch" (Converting Free Base)
Use this if your compound is the Free Base (non-salt form).[2]
The free base is effectively insoluble in water.[1][3] You must protonate the piperidine nitrogen to generate the soluble cationic species.[1]
-
Stock Prep: Dissolve the free base in 100% DMSO to a concentration of 10–50 mM.[1][2][3]
-
Why? DMSO disrupts the crystal lattice of the free base.
-
-
The Acid Step: When diluting into water, do not use neutral PBS.[1][3]
-
Dilution: Add the DMSO stock dropwise to the acidic buffer while vortexing.
Protocol B: The "Sandwich" Dilution (Preventing Shock)
Use this for biological assays (pH 7.[1][2]4) to prevent immediate precipitation.[1][2]
Directly dumping a DMSO stock into PBS often causes "solvent shock"—the rapid change in dielectric constant causes the hydrophobic naphthalene tails to aggregate before water can solvate the charge.[1]
Step-by-Step:
-
Start: 10 mM stock in DMSO.
-
Intermediate: Dilute 1:10 into pure deionized water (not PBS).
-
Final: Dilute the Intermediate 1:10 into your Assay Buffer (PBS/Media).
-
Final Conc: 100 µM in 1% DMSO.
-
Protocol C: The "Cloaking" Method (Cyclodextrins)
The Gold Standard for Naphthalene derivatives.[1]
If pH manipulation fails or is incompatible with your cells, use Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .[1][2][3] The naphthalene ring fits perfectly inside the
Formulation Recipe:
| Component | Concentration | Function |
|---|---|---|
| HP-β-CD | 20% (w/v) | Encapsulating Agent |
| Vehicle | Water or Saline | Solvent |
| Compound | Up to 5 mg/mL | Active Agent |[1][2][3]
Procedure:
-
Dissolve HP-β-CD in water (20g in 100mL).[1][2][3] Solution will be clear and viscous.[1][2][3]
-
Add your compound (solid or DMSO stock) to the CD solution.[1][2][3]
-
Sonicate for 30–60 minutes at 40°C.
-
Observation: The solution should turn from cloudy to clear as the inclusion complexes form.[1]
Troubleshooting & FAQs
Q1: I see a cloudy precipitate immediately upon adding PBS. Why?
A: This is the Common Ion Effect and Salting Out .[1][2][3]
PBS contains ~137 mM NaCl.[1][2][3] If you are using the Hydrochloride salt of your compound, the high concentration of Chloride ions (
-
Fix: Switch to a low-salt buffer (e.g., 10 mM HEPES or TRIS) or use Protocol C (Cyclodextrins) which protects the molecule from ionic interactions.[1][2]
Q2: Can I use Ethanol instead of DMSO?
A: Yes, but with caution. Naphthalene derivatives are generally soluble in ethanol.[1][2][3] However, ethanol is more volatile and can cause "edge effects" in 96-well plates (evaporation leads to precipitation at the edges).[1][2] DMSO is preferred for stability, but Ethanol is acceptable if your assay is sensitive to DMSO.[1]
Q3: My solution was clear, but crystals appeared after 2 hours.
A: You created a Supersaturated Solution (Kinetic Solubility > Thermodynamic Solubility). The initial mixing forced the compound into solution, but it is thermodynamically unstable.[1]
-
Fix: You are above the solubility limit. Lower the concentration by 50% or increase the Cyclodextrin concentration. Do not use this data; the effective concentration is unknown due to the crashing out.[1]
Q4: Is the amide isomer (1-(naphthalene-1-carbonyl)piperidine) treated differently?
A: YES. Critical Difference. If the carbonyl is attached to the Nitrogen (Amide), there is no basic nitrogen to protonate.[1] Acid/pH adjustments will fail completely.
-
Strategy for Amide: You must use Protocol C (Cyclodextrins) or high concentrations of surfactants (Tween-80 / Cremophor EL).[1][2][3]
Visualizing the Solubilization Mechanism
The following diagram illustrates how the Cyclodextrin (HP-β-CD) strategy works specifically for this molecule class.
Figure 2: Mechanism of action for Cyclodextrin-mediated solubilization.[1][2] The hydrophobic naphthalene moiety is sequestered, preventing aggregation.[1]
References
-
Loftsson, T., & Brewster, M. E. (2010).[1][2] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link
-
Lipinski, C. A. (2000).[1][2][3] Drug-like properties and the causes of poor solubility and poor permeability.[1][3][5][6] Journal of Pharmacological and Toxicological Methods. Link
-
PubChem Compound Summary. (2024). 4-(Naphthalen-1-yl)piperidine (Structural Analog Data). National Library of Medicine.[1][2][3] Link[1][2]
-
Bergström, C. A., et al. (2016).[1][2] Early pharmaceutical profiling to predict solution behaviour of small molecules.[1][3] Nature Reviews Drug Discovery.[1][2][3] Link[1][2]
Sources
- 1. Piperidine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 2. 4-(Naphthalen-1-yl)piperidine--hydrogen chloride (1/1) | C15H18ClN | CID 18001187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-(Naphthalen-1-YL)piperidine | C15H17N | CID 14819316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. TW419476B - Preparation process of 1-chlorocarbonyl-4-piperidinopiperidine pr hydrochloride thereof - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Identifying degradation products of 4-(Naphthalene-1-carbonyl)piperidine
Technical Support Center: Stability & Impurity Profiling of 4-(Naphthalene-1-carbonyl)piperidine
Executive Summary
You are working with 4-(Naphthalene-1-carbonyl)piperidine , a critical pharmacophore often used as a synthetic intermediate in medicinal chemistry (e.g., synthetic cannabinoids, GPCR ligands). Its stability profile is dominated by two competing reactivity centers: the piperidine nitrogen (susceptible to oxidation) and the naphthyl ketone moiety (susceptible to photolysis).
This guide addresses the specific challenges of identifying, separating, and preventing these degradation products, moving beyond generic advice to molecule-specific troubleshooting.
Part 1: Analytical Troubleshooting (The "Eyes")
Q1: I see a new peak at [M+16] in my LC-MS. Is it an N-oxide or a Hydroxyl impurity?
Diagnosis: This is the most common confusion in this structural class. Both N-oxidation (on the piperidine) and hydroxylation (on the naphthalene ring or piperidine carbons) result in a mass shift of +15.9949 Da.
The Solution: You cannot rely on retention time alone. You must use MS/MS fragmentation logic and Chromatographic pH shifting .
-
MS/MS Fragmentation Rule:
-
N-Oxides: Typically exhibit a characteristic loss of oxygen [M+H – 16]⁺ or hydroxyl radical [M+H – 17]⁺ in the MS2 spectrum. This is often thermally induced in the source.
-
C-Hydroxylation: Aliphatic hydroxyls (on the piperidine ring) typically lose water [M+H – 18]⁺ .[1] Aromatic hydroxyls (on the naphthalene) are stable and rarely show neutral loss of water or oxygen; they retain the +16 mass in fragments.
-
-
Chromatographic pH Shift:
-
Run your method at pH 10 (using Ammonium Hydroxide/Bicarbonate).
-
Parent/Hydroxyls: The basic piperidine amine will deprotonate, becoming more hydrophobic and retaining longer.
-
N-Oxide: The N-O bond polarizes the nitrogen, reducing its pKa. It remains more polar than the parent amine at high pH and will elute earlier.
-
Visual Guide: MS Decision Tree
Figure 1: Decision logic for distinguishing isobaric oxidative impurities using MS/MS fragmentation patterns.
Q2: My parent compound area is decreasing, but I don't see distinct peaks. What is happening?
Diagnosis: You are likely experiencing polymerization or secondary amine oxidation that forms unstable intermediates.
The Mechanism: If your molecule has a free secondary amine (NH):
-
Hydroxylamine Formation: The NH oxidizes to N-OH.
-
Nitrone Formation: The N-OH further oxidizes to a nitrone (C=N+-O-).
-
Polymerization: These species are highly reactive electrophiles and can react with the parent molecule, forming dimers or oligomers that may not elute or ionize well in standard LC-MS methods.
Corrective Action:
-
Check the filter: If filtering samples before HPLC, ensure you aren't using Nylon filters, which can bind reactive N-species. Use PTFE or PVDF.
-
Search for Dimers: Look for masses at [2M+H]⁺ or [2M-2H+H]⁺ in your MS trace.
Part 2: Degradation Pathways (The "Mechanism")
Understanding why the molecule degrades allows you to select the right storage conditions.
Pathway A: Oxidative Instability (Piperidine)
The piperidine ring is the "soft spot" for oxidation.
-
Conditions: Peroxides in solvents (THF, Ethers), exposure to air, metal catalysts (Fe, Cu).
-
Product: Piperidine N-oxide (if N-alkylated) or Hydroxylamine/Imine (if secondary amine).
Pathway B: Photolytic Instability (Naphthalene Ketone)
The naphthalene-carbonyl linkage acts as a chromophore. Upon UV absorption, it enters an excited triplet state.
-
Conditions: UV light (sunlight, fluorescent lab lights).
-
Mechanism: Norrish Type I (cleavage of the C-C bond between naphthalene and carbonyl) or Norrish Type II (gamma-hydrogen abstraction from the piperidine ring).
-
Product: Naphthalene, Naphthoic acid, or cyclized photoproducts.
Visual Guide: Degradation Pathways
Figure 2: Primary degradation pathways. Oxidation attacks the nitrogen; Photolysis attacks the ketone bridge.
Part 3: Forced Degradation Protocol
To validate your analytical method (as per ICH Q1A(R2)), you must force the molecule to degrade. Do not use generic conditions; use these specific parameters tailored to the naphthyl-piperidine scaffold.
| Stress Type | Conditions | Target Degradation | Notes |
| Acid Hydrolysis | 0.1 N HCl, 60°C, 24h | < 5% | Ketones are generally stable to acid. If degradation occurs, check for dehydration of impurities. |
| Base Hydrolysis | 0.1 N NaOH, 60°C, 24h | < 5% | Naphthyl ketones are stable. Piperidine is stable.[2][3] Significant degradation here implies impurities. |
| Oxidation | 3% H₂O₂, RT, 4h | 10-20% | Critical. Will form N-oxides rapidly. Use to validate MS separation of N-ox vs Parent.[4][5] |
| Photolysis | 1.2 million lux hours (ICH Q1B) | 10-20% | Critical. Naphthalene absorbs UV strongly. Expect yellowing of solution. |
| Thermal | 60°C, 7 days (Solid state) | < 2% | Solid state is usually stable unless residual solvent is present. |
Protocol Tip: When performing the Oxidation stress test, quench the reaction with catalase or sodium metabisulfite before injection. H₂O₂ can oxidize the piperidine inside the heated ESI source of the mass spectrometer, creating "ghost" N-oxide peaks that aren't actually in your sample.
References
-
ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).[6][7] International Council for Harmonisation.[7]
-
Ma, S., & Chowdhury, S. K. (2011). Characterization of N-oxidation and hydroxylation metabolites by liquid chromatography-mass spectrometry. In Identification and Quantification of Drugs, Metabolites, Drug Metabolizing Enzymes, and Transporters.
- Albini, A., & Fagnoni, M. (2004). Photochemistry of Drugs: An Overview and Practical Problems.ChemMedChem. (Discusses naphthyl ketone photostability).
-
FDA Guidance for Industry. (2000). Analytical Procedures and Methods Validation for Drugs and Biologics.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]
- 7. ICH Official web site : ICH [ich.org]
Technical Support Center: Naphthalene-Piperidine Coupling Optimization
Topic: Minimizing Side Reactions in Buchwald-Hartwig Amination Audience: Senior Chemists & Process Development Scientists
Diagnostic Interface: Read Your Reaction
Before altering parameters, identify the specific failure mode using this diagnostic matrix. Naphthalene substrates introduce unique steric challenges (specifically the peri-interaction at C1/C8) that exacerbate standard Pd-cycle failures.
| Observation (LCMS/NMR) | Diagnosis | Root Cause | Immediate Action |
| Product: Naphthalene-H (Hydrodehalogenation) | Rate of Reductive Elimination ( | Switch to bulky, electron-rich ligands (e.g., RuPhos , BrettPhos ) to accelerate | |
| Product: Biaryl (Binaphthalene) | Homocoupling | Presence of | Re-evaluate degassing (sparging is insufficient; use freeze-pump-thaw). Switch to Pd G4 precatalysts . |
| Precipitate: Black Solids | Catalyst Decomposition ("Pd Black") | Ligand dissociation leading to formation of inactive Pd(0) aggregates.[1] | Increase Ligand:Pd ratio or use distinct precatalysts (e.g., RuPhos Pd G4 ) to ensure 1:1 ligation. |
| Stalled Reaction (<50% Conv.) | Catalyst Poisoning / Oxidation | Oxidation of phosphine ligand or inhibition by halide/solvent impurities.[2] | Use fresh ligand (glovebox storage). Check solvent for peroxides (THF/Dioxane). |
The Core Problem: The Hydrodehalogenation Trap
The most persistent side reaction in coupling secondary amines (piperidine) with bulky arenes (naphthalene) is hydrodehalogenation.
Mechanistic Pathway & Divergence
The diagram below illustrates the competition between the desired Reductive Elimination and the undesired
Caption: The critical divergence point occurs after amine coordination. Steric bulk at the naphthalene core slows the desired pathway, allowing
Why Naphthalene is Different
Unlike a simple phenyl ring, naphthalene possesses peri-hydrogen interactions (positions 1 and 8).
-
The Issue: If your leaving group is at C1, the incoming Pd catalyst clashes with the proton at C8. This steric crowding slows down Oxidative Addition .
-
The Consequence: Once the amine binds, the crowded center resists forming the C-N bond (Reductive Elimination). The complex "stalls," giving the
-hydrogens on the piperidine ring time to interact with the Palladium center, leading to hydride transfer and reduction of your starting material [1].
Optimized Protocol: The "Gold Standard" System
This protocol utilizes RuPhos Pd G4 , a precatalyst designed to release the active monoligated Pd(0) species efficiently, preventing the induction period associated with Pd2(dba)3.
Reagents & Rationale[1][2][3][4][5][6][7][8][9]
-
Catalyst: RuPhos Pd G4 (1–2 mol%).[3]
-
Why: RuPhos is a dialkylbiaryl phosphine. Its bulk prevents the formation of inactive bis-ligated complexes (
) and accelerates reductive elimination, outcompeting the side reaction [2].
-
-
Base: NaOtBu (Sodium tert-butoxide) or LHMDS .
-
Why: Strong bases facilitate rapid deprotonation of the amine. However, if your naphthalene has base-sensitive groups (esters, nitriles), switch to Cs2CO3 (requires higher temp/longer time).
-
-
Solvent: Toluene or THF (Anhydrous, degassed).
-
Temperature: 65°C – 80°C.[4]
Step-by-Step Workflow
-
Preparation: Charge a reaction vial with RuPhos Pd G4 (1.0 equiv Pd) and the Naphthyl Halide (1.0 equiv). If using solid base (NaOtBu), add it now (1.2–1.4 equiv).
-
Inerting: Seal the vial and cycle vacuum/Argon (3x). Do not skip this. Oxygen causes homocoupling and ligand oxidation [3].[1]
-
Addition: Add anhydrous Toluene (0.2–0.5 M concentration) via syringe.
-
Amine Addition: Add Piperidine (1.2 equiv) via syringe.
-
Activation: Heat to 80°C.
-
Checkpoint: Monitor by HPLC/UPLC after 1 hour.
-
Troubleshooting: If conversion is <10% and the solution is black, the catalyst has crashed out. Repeat with higher ligand loading (add 1 mol% free RuPhos).
-
Frequently Asked Questions (Troubleshooting)
Q: I see significant amounts of binaphthalene (homocoupling). Why? A: This is usually an "Oxygen Leak" or "Pre-catalyst" issue.
-
Oxygen:
promotes the oxidative homocoupling of arylboronic acids (Suzuki) or aryl halides (Ullmann-type side reactions). Ensure rigorous degassing. -
Pd Source: If using Pd(OAc)2 or Pd2(dba)3, the reduction to Pd(0) can sometimes trigger disproportionation. Switching to a G3/G4 precatalyst (which contains the pre-formed active species) eliminates the variable induction period where homocoupling often occurs [4].
Q: Can I use Pd(PPh3)4 for this reaction?
A: Avoid it. Triphenylphosphine is not bulky or electron-rich enough for difficult secondary amines. It will likely lead to slow conversion and high rates of
Q: My naphthalene substrate has a nitrile group. NaOtBu is causing side reactions. A: Strong alkoxide bases can attack nitriles or cause elimination on aliphatic side chains. Switch to a weaker, inorganic base like Cs2CO3 or K3PO4 . Note that these bases are insoluble in toluene; you must use Dioxane or tAmylOH to ensure solubility and reactivity.
Q: The reaction turns black immediately upon heating. A: This is "Palladium Black" formation. It means your ligand is detaching from the metal.
-
Fix 1: Ensure you are using a G3/G4 precatalyst.
-
Fix 2: Add extra free ligand (e.g., 1:1 ratio of Precatalyst to Free Ligand) to shift the equilibrium back toward the active ligated species.
References
-
Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides. Source: University of Windsor / J. Am. Chem. Soc. Context: Details the competition between reductive elimination and beta-hydride elimination. 5[3][6][7][8][9][10][11]
-
RuPhos Pd G4: A Catalyst for Suzuki-Miyaura Coupling Reactions. Source: Results in Chemistry (2025). Context: Validates RuPhos Pd G4 as a high-stability catalyst for sterically demanding couplings and secondary amines. 11
-
Troubleshooting Guide for Sluggish or Incomplete Coupling Reactions. Source: BenchChem Technical Support.[1] Context: Provides specific diagnostics for Pd black formation and oxygen sensitivity.[2] 1
-
Cross-Coupling Reaction Manual: Desk Reference. Source: Sigma-Aldrich. Context: Protocols for using G3/G4 precatalysts to prevent catalyst decomposition. 4
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. rsc.org [rsc.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. uwindsor.ca [uwindsor.ca]
- 6. reddit.com [reddit.com]
- 7. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. papers.ssrn.com [papers.ssrn.com]
- 10. rsc.org [rsc.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Stability & Preservation of 4-(Naphthalene-1-carbonyl)piperidine
Executive Summary
4-(Naphthalene-1-carbonyl)piperidine (also known as 4-(1-Naphthoyl)piperidine) is a critical intermediate scaffold, often utilized in the synthesis of synthetic cannabinoid ligands (e.g., JWH analogues) and other G-protein coupled receptor (GPCR) probes.
The Problem: This compound possesses a secondary amine within a piperidine ring and an electron-rich naphthalene moiety . These structural features make it susceptible to:
-
Oxidative Degradation: Formation of N-oxides and hydroxylamines via atmospheric oxygen.
-
Photo-oxidation: UV-induced radical formation at the naphthyl-ketone bridge.
-
Carbamate Formation: Reaction with atmospheric CO₂ (reversible, but interferes with stoichiometry).
This guide provides a validated protocol to arrest these degradation pathways, ensuring assay reproducibility.
The Science of Degradation (Root Cause Analysis)
To prevent oxidation, one must understand the mechanism. The degradation of 4-(Naphthalene-1-carbonyl)piperidine is primarily driven by a radical chain reaction initiated at the secondary amine.
Mechanism of Action
-
Initiation: Light or trace metal impurities generate a radical. The hydrogen on the secondary nitrogen (N-H) or the
-carbon (next to N) is abstracted. -
Propagation: The resulting aminyl or carbon-centered radical reacts with molecular oxygen (
) to form peroxy radicals. -
Termination/Product Formation: These intermediates collapse into N-oxides (most common), hydroxylamines , or undergo ring dehydrogenation to form imines .
Visualizing the Pathway
The following diagram illustrates the specific vulnerability points of the molecule.
Figure 1: Oxidative degradation pathway of the piperidine scaffold.[1] The formation of imines (Product B) is often responsible for the characteristic yellowing of aged samples.
Storage Protocol (The "How-To")
Do not rely on standard "cool, dry place" advice. Follow this Tier 1 Storage Protocol for maximum stability (>2 years).
Storage Matrix
| Parameter | Specification | Scientific Rationale |
| Temperature | -20°C (± 5°C) | Arrhenius equation dictates that lowering temp significantly reduces the rate of radical propagation. |
| Atmosphere | Argon (Preferred) or Nitrogen | Argon is heavier than air and creates a better "blanket" over the solid than Nitrogen, preventing |
| Container | Amber Glass with Teflon-lined cap | Amber glass blocks UV light (preventing photo-initiation). Teflon prevents leaching of plasticizers which can catalyze oxidation. |
| Desiccant | Silica Gel (External) | Store the vial inside a secondary jar containing desiccant. Do not mix desiccant directly with the powder. |
Standard Operating Procedure (SOP): The Argon Overlay
Use this procedure every time the vial is opened.
-
Preparation: Place the vial in a fume hood. Have a tank of dry Argon ready with a low-flow regulator and a long pasture pipette or needle attached.
-
Dispensing: Remove the amount of compound needed quickly.
-
The Overlay:
-
Insert the pipette tip into the vial, positioning it roughly 1-2 cm above the powder surface.
-
Do not disturb the powder (avoid "dusting").[2]
-
Flow Argon gently for 10–15 seconds. You are displacing the lighter air/oxygen.
-
-
Sealing: While the gas is still flowing (if possible), or immediately after removing the pipette, screw the cap on tightly.
-
Secondary Containment: Place the sealed vial into a larger jar containing silica gel packets and store at -20°C.
Troubleshooting & FAQs
Q1: My white powder has turned slightly yellow. Is it ruined?
-
Diagnosis: Yellowing is the hallmark of imine formation or trace N-oxide accumulation.
-
Action:
-
Minor Yellowing: Likely >95% pure.[3] Verify with HPLC. It may still be usable for qualitative screens.
-
Dark Yellow/Orange: Significant degradation. Purification (Recrystallization or Column Chromatography) is required.
-
Purification Tip: The N-oxide impurity is much more polar than the parent amine. It will stick to the baseline in TLC (using EtOAc/Hexane) or elute early in Reverse Phase HPLC.
-
Q2: The compound has clumped together. Is this oxidation?
-
Diagnosis: This is likely hygroscopicity (moisture absorption), not necessarily oxidation. However, water promotes hydrolysis and oxidation.
-
Action: Dry the compound under high vacuum (using a desiccator) for 24 hours. If the color remains white, the compound is likely intact.
Q3: Can I store it in DMSO or Methanol stock solutions?
-
Answer: No, not for long term.
-
Reasoning: Dissolved oxygen in solvents reacts much faster with amines than atmospheric oxygen does with solids.
-
Workaround: If you must store as a solution, use degassed anhydrous DMSO , aliquot into single-use vials, store at -80°C, and use within 3 months.
Quality Control & Validation
Before using stored material in critical assays (e.g., Ki determination, metabolic stability), validate its purity.
Recommended Analytical Conditions
| Method | Parameter | Expected Result (Intact) |
| HPLC-UV | Column: C18 (e.g., Agilent Zorbax) Mobile Phase: ACN/Water + 0.1% Formic Acid Detection: 254 nm (Naphthalene abs) | Single sharp peak. Oxidized impurities usually elute earlier (more polar). |
| 1H-NMR | Solvent: | Check the integration of the piperidine ring protons (approx 1.5 - 3.0 ppm). Broadening or shifts downfield indicate oxidation. |
| LC-MS | ESI+ Mode | Parent ion |
Decision Logic for Researchers
Figure 2: Decision logic for validating compound integrity before experimental use.
References
-
Cayman Chemical. (2023).[3] Safety Data Sheet: 4-(1-Naphthoyl)piperidine. Retrieved from (Extrapolated from JWH-309/analogue handling data).
-
National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 14819316, 4-(Naphthalen-1-yl)piperidine. Retrieved from .
- Bouchard, J., et al. (2013). "Oxidation of Secondary Amines: Mechanisms and Prevention." Journal of Organic Chemistry. (General reference on amine stability).
-
Huffman, J.W., et al. (2006).[3] "1-Alkyl-2-aryl-4-(1-naphthoyl)pyrroles: New high affinity ligands for the cannabinoid CB1 and CB2 receptors."[3] Bioorganic & Medicinal Chemistry Letters. (Context for naphthoyl-scaffold handling).
Sources
Validation & Comparative
Comparative ¹H and ¹³C NMR Spectral Analysis of 4-(Naphthalene-1-carbonyl)piperidine: A Comprehensive Guide
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone analytical technique in chemical and pharmaceutical sciences, offering unparalleled insights into molecular structure.[1] For drug development professionals, a precise understanding of a molecule's three-dimensional structure and electronic environment is paramount for predicting its biological activity and metabolic fate. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of 4-(Naphthalene-1-carbonyl)piperidine, a key structural motif in various pharmacologically active compounds.
By comparing its spectral features with those of relevant analogues, this document serves as a practical reference for researchers engaged in the synthesis, characterization, and optimization of piperidine-based therapeutic agents. The causality behind experimental choices and the interpretation of spectral data are explained to provide a self-validating framework for analysis.
Molecular Structure and Conformation
4-(Naphthalene-1-carbonyl)piperidine consists of a piperidine ring N-acylated with a naphthalene-1-carbonyl group. The piperidine ring, a saturated heterocycle, typically adopts a chair conformation to minimize steric strain.[2] However, the bulky N-acylnaphthalene substituent significantly influences the conformational equilibrium and the electronic environment of the piperidine protons and carbons.[2] The amide bond introduces a plane of rigidity, and its orientation relative to the piperidine ring will dictate the chemical shifts of the adjacent protons.
The choice of deuterated solvent is critical as it can influence the conformational equilibrium of piperidine derivatives.[2] Solvents can interact with the solute through various mechanisms, including hydrogen bonding and dipole-dipole interactions, which can alter the relative energies of different conformers and, consequently, the observed chemical shifts.
Caption: Molecular structure of 4-(Naphthalene-1-carbonyl)piperidine with key protons.
¹H NMR Spectral Analysis
The ¹H NMR spectrum provides information on the number of chemically non-equivalent protons, their electronic environment (chemical shift), neighboring protons (multiplicity), and their relative numbers (integration).[3][4]
Comparative Data of Structural Analogues
To predict and interpret the spectrum of 4-(Naphthalene-1-carbonyl)piperidine, we can examine the ¹H NMR data of closely related compounds.
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Reference |
| Piperidine | H-2, H-6 | ~2.79 | m | [5] |
| H-3, H-5, H-4 | ~1.53-1.58 | m | [5] | |
| 4-Phenylpiperidine | H-2, H-6 (axial) | 2.73 | dt | [1] |
| H-2, H-6 (equatorial) | 3.18 | d | [1] | |
| H-4 | 2.61 | tt | [1] | |
| H-3, H-5 (axial) | 1.64 | qd | [1] | |
| H-3, H-5 (equatorial) | 1.82 | m | [1] | |
| Naphthalene | Aromatic H | ~7.4-8.1 | m | [6] |
Predicted ¹H NMR Spectrum of 4-(Naphthalene-1-carbonyl)piperidine
Based on the analogue data, we can anticipate the following features in the ¹H NMR spectrum of the target molecule:
-
Naphthalene Protons: A complex multiplet pattern in the aromatic region (δ 7.0-8.5 ppm), characteristic of a substituted naphthalene ring.
-
Piperidine Protons:
-
H-2, H-6 (α to Nitrogen): These protons will be significantly deshielded due to the adjacent electron-withdrawing amide group. Their chemical shifts are expected to be in the range of δ 3.0-4.5 ppm. Due to the restricted rotation around the N-C(O) bond, the axial and equatorial protons may be non-equivalent, leading to distinct signals.
-
H-4 (γ to Nitrogen): This proton, being further from the nitrogen, will be less deshielded than the α-protons. Its chemical environment is influenced by the carbonyl group.
-
H-3, H-5 (β to Nitrogen): These protons will resonate upfield compared to the α-protons, likely in the δ 1.5-2.5 ppm range. The axial and equatorial protons are expected to show distinct multiplicities due to different coupling interactions.
-
The presence of a bulky N-substituent often leads to a strong preference for an equatorial orientation to minimize steric hindrance.[2]
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and provides information about their hybridization and electronic environment.[7]
Comparative Data of Structural Analogues
| Compound | Carbon | Chemical Shift (δ, ppm) | Reference |
| Piperidine | C-2, C-6 | 47.8 | [8] |
| C-4 | 27.9 | [8] | |
| C-3, C-5 | 26.0 | [8] | |
| Naphthalene | Aromatic C | ~125-134 | [8] |
| Generic Amide Carbonyl | C=O | ~165-175 | [9] |
Predicted ¹³C NMR Spectrum of 4-(Naphthalene-1-carbonyl)piperidine
-
Carbonyl Carbon: A single peak in the downfield region (δ 165-175 ppm), characteristic of an amide carbonyl.[9]
-
Naphthalene Carbons: Multiple signals in the aromatic region (δ 120-140 ppm). The number of signals will depend on the symmetry of the substitution pattern.[9]
-
Piperidine Carbons:
-
C-2, C-6 (α to Nitrogen): These carbons will be deshielded by the nitrogen and the carbonyl group, appearing in the δ 40-50 ppm range.
-
C-4 (γ to Nitrogen): This carbon will be less affected by the substituent and is expected to resonate in the δ 25-35 ppm range.
-
C-3, C-5 (β to Nitrogen): These carbons will be the most shielded of the piperidine ring, appearing in the δ 20-30 ppm range.
-
Experimental Protocol for NMR Analysis
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.[1]
Sample Preparation
-
Weigh approximately 5-10 mg of 4-(Naphthalene-1-carbonyl)piperidine.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.[2]
-
Vortex the mixture until the sample is completely dissolved.
-
Transfer the solution to a standard 5 mm NMR tube.[1]
NMR Data Acquisition
-
Insert the NMR tube into the spectrometer probe.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.[1]
-
For ¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and 8-16 scans for a good signal-to-noise ratio.[1]
-
For ¹³C NMR: Acquire a proton-decoupled spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (128-1024 or more) and a longer relaxation delay (2-5 seconds) are typically required. The spectral width is generally set to 200-250 ppm.[1]
-
2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).[10]
Data Processing
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Perform phase and baseline corrections to obtain the final spectrum.
Caption: A streamlined workflow for NMR spectral analysis.
Conclusion
The ¹H and ¹³C NMR spectral analysis of 4-(Naphthalene-1-carbonyl)piperidine provides a wealth of structural information crucial for its characterization. By understanding the influence of the N-acylnaphthalene substituent on the piperidine ring's conformation and electronic environment, and by comparing its spectral data with those of simpler analogues, researchers can confidently assign the observed signals. The application of 2D NMR techniques further solidifies these assignments, providing a complete and unambiguous structural elucidation. This guide offers a robust framework for the NMR analysis of this important class of compounds, empowering researchers in their drug discovery and development endeavors.
References
-
The Royal Society of Chemistry. 1H- and 13C-NMR for - Rsc.org. [Link]
-
PubMed. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. [Link]
-
PMC. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. [Link]
-
ResearchGate. Effect of solvent change on chemical shifts of 4-benzyl-4-hydroxypiperidines. [Link]
-
ACS Publications. Free Ligand 1D NMR Conformational Signatures To Enhance Structure Based Drug Design of a Mcl-1 Inhibitor (AZD5991) and Other Synthetic Macrocycles | Journal of Medicinal Chemistry. [Link]
-
ResearchGate. Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. [Link]
-
The Royal Society of Chemistry. Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium Sanjay N. Jadhava, Arjun S. Kumbhara, Chadrashekhar V. Rodeb, Rajashri S. Salunkhea. [Link]
-
Tables For Organic Structure Analysis. [Link]
-
Sci-Hub. ChemInform Abstract. [Link]
-
Chemical shifts. [Link]
-
PubMed. Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. [Link]
-
Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
-
ACS Publications. Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. [Link]
-
Emery Pharma. A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]
-
AZoOptics. How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]
-
Chemistry LibreTexts. 7.6: Interpreting 2-D NMR Spectra. [Link]
-
ACD/Labs. The Basics of Interpreting a Proton ( 1 H) NMR Spectrum. [Link]
-
Chemistry LibreTexts. 13.10: Characteristics of ¹³C NMR Spectroscopy. [Link]
-
Oregon State University. 13C NMR Chemical Shift. [Link]
-
PubChem. 4-(Naphthalen-1-YL)piperidine | C15H17N | CID 14819316. [Link]
-
SpringerLink. Synthesis and characterization of 1,2,3,4-naphthalene and anthracene diimides. [Link]
- Google Patents. SE448725B - 4- (naphthylmethyl)
-
MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]
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A Comparative Guide to HPLC Method Development for Purity Assessment of 4-(Naphthalene-1-carbonyl)piperidine
For researchers, scientists, and drug development professionals, establishing the purity of a novel chemical entity is a cornerstone of the development process. This guide provides an in-depth, technically-grounded walkthrough for developing a robust High-Performance Liquid Chromatography (HPLC) method for the purity assessment of 4-(Naphthalene-1-carbonyl)piperidine, a key intermediate in various synthetic pathways. We will explore the rationale behind chromatographic choices, present a detailed experimental protocol, and compare the developed method with potential alternatives, all supported by established scientific principles and regulatory expectations.
Introduction: The Criticality of Purity in Pharmaceutical Development
4-(Naphthalene-1-carbonyl)piperidine, with its naphthalene and piperidine moieties, presents an interesting case for chromatographic separation. The purity of such a compound is not merely a quality metric; it is a critical determinant of the safety and efficacy of the final active pharmaceutical ingredient (API). Impurities, which can arise from starting materials, by-products of the synthesis, or degradation products, must be identified and quantified to ensure they fall within acceptable limits as defined by regulatory bodies like the International Council for Harmonisation (ICH).[1][2][3] High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this purpose due to its high resolution, sensitivity, and precision.[1][4][5]
This guide will focus on a stability-indicating HPLC method, one that is capable of separating the main compound from its potential degradation products. This is achieved through forced degradation studies, which intentionally stress the compound to generate these degradants.[6][7]
Understanding the Analyte: Physicochemical Properties of 4-(Naphthalene-1-carbonyl)piperidine
A successful HPLC method development strategy begins with a thorough understanding of the analyte's physicochemical properties. While specific experimental data for 4-(Naphthalene-1-carbonyl)piperidine may be limited, we can infer its properties from its structure and related compounds like 4-(Naphthalen-1-yl)piperidine.[8][9]
-
Structure and Polarity: The molecule possesses a large, non-polar naphthalene ring system and a more polar piperidine ring containing a carbonyl group. This makes the overall molecule relatively non-polar, suggesting that Reverse-Phase HPLC (RP-HPLC) will be the most effective separation mode.[10][11][12] In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase.
-
UV Absorbance: The naphthalene chromophore is expected to exhibit strong UV absorbance, making UV detection a suitable and sensitive choice. The maximum absorbance wavelength (λmax) will likely be in the range of 220-300 nm.
-
pKa: The piperidine nitrogen is basic. The exact pKa will influence its ionization state at different mobile phase pH values. Controlling the pH of the mobile phase will be crucial for achieving consistent retention times and good peak shapes.
HPLC Method Development: A Step-by-Step Rationale
The development of a robust and reliable HPLC method is a systematic process. The following sections detail the logical progression and justification for each parameter selection.
Initial Screening: Selecting the Column and Mobile Phase
The initial phase of method development involves screening different stationary and mobile phases to achieve a satisfactory separation of the main peak from any initial impurities.
Stationary Phase Selection:
Given the non-polar nature of 4-(Naphthalene-1-carbonyl)piperidine, a C18 (octadecyl) column is the logical starting point.[10] C18 phases provide excellent hydrophobic retention for non-polar to moderately polar compounds. A C8 (octyl) phase could be an alternative if retention on the C18 column is too strong. For this guide, we will proceed with a C18 column.
Mobile Phase Selection:
A mixture of an aqueous buffer and an organic solvent is standard for RP-HPLC.[11][13]
-
Organic Solvent: Acetonitrile and methanol are the most common choices. Acetonitrile generally offers lower viscosity and better UV transparency. We will start with acetonitrile due to its ability to provide sharp peaks for aromatic compounds.
-
Aqueous Phase: A buffer is necessary to control the pH and ensure consistent ionization of the analyte. A phosphate or acetate buffer in the pH range of 3-7 is a good starting point. We will begin with a phosphate buffer at pH 3.0 to ensure the piperidine nitrogen is protonated, which can lead to better peak shape by minimizing secondary interactions with residual silanols on the silica-based stationary phase.
Initial Chromatographic Conditions:
| Parameter | Initial Condition | Rationale |
| Column | C18, 150 x 4.6 mm, 5 µm | Standard for non-polar analytes. |
| Mobile Phase A | 20 mM Potassium Phosphate, pH 3.0 | Controls pH for consistent analyte ionization. |
| Mobile Phase B | Acetonitrile | Common organic modifier with good UV transparency. |
| Gradient | 50-95% B over 15 minutes | To elute a wide range of potential impurities. |
| Flow Rate | 1.0 mL/min | Typical for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Provides stable retention times. |
| Detection Wavelength | 254 nm | A common wavelength for aromatic compounds. |
| Injection Volume | 10 µL | A standard injection volume. |
Method Optimization: Fine-Tuning for Optimal Performance
The initial screening provides a starting point. Optimization involves adjusting the parameters to achieve the desired resolution, peak shape, and analysis time.
Workflow for HPLC Method Development ```dot graph TD { A[Start: Define Analytical Target Profile] --> B{Initial Screening}; B --> C[Column Selection (e.g., C18)]; B --> D[Mobile Phase Selection (e.g., ACN/Water)]; C --> E{Method Optimization}; D --> E; E --> F[Adjust Gradient Slope]; E --> G[Optimize pH]; E --> H[Fine-tune Organic Ratio]; F --> I{Assess Resolution & Peak Shape}; G --> I; H --> I; I -- Meets Criteria --> J[Method Validation]; I -- Does Not Meet Criteria --> E; J --> K[End: Final Method]; }
Caption: Logical Flow of Method Validation.
Final Proposed HPLC Method and System Suitability
Based on the development and validation studies, a final method is established.
Final Optimized HPLC Method:
| Parameter | Condition |
| Column | C18, 150 x 4.6 mm, 5 µm |
| Mobile Phase A | 20 mM Potassium Phosphate, pH 3.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | 50% B to 95% B in 15 min, hold at 95% B for 5 min, return to 50% B in 1 min, and equilibrate for 4 min. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
System Suitability: Before each run, a system suitability test is performed to ensure the chromatographic system is performing adequately.
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| %RSD of Peak Area (n=5) | ≤ 2.0% |
Comparison with Alternative Methods
While RP-HPLC is the workhorse for purity analysis, other methods could be considered.
| Method | Principle | Advantages | Disadvantages |
| Ultra-High-Performance Liquid Chromatography (UHPLC) | Similar to HPLC but uses smaller particles (<2 µm) and higher pressures. | Faster analysis times, better resolution, lower solvent consumption. | Higher initial instrument cost, more susceptible to clogging. |
| Gas Chromatography (GC) | Separation based on volatility and interaction with a stationary phase. | Excellent for volatile impurities (e.g., residual solvents). | Requires the analyte to be volatile and thermally stable, which may not be the case for 4-(Naphthalene-1-carbonyl)piperidine. |
| Capillary Electrophoresis (CE) | Separation based on charge-to-size ratio in an electric field. | High efficiency, minimal sample and solvent consumption. | Lower sensitivity and reproducibility compared to HPLC for some applications. |
For the comprehensive purity assessment of 4-(Naphthalene-1-carbonyl)piperidine, which includes non-volatile impurities and degradation products, the developed RP-HPLC method offers the best balance of specificity, sensitivity, and robustness.
Conclusion
The development of a robust, stability-indicating HPLC method is a critical and systematic process in pharmaceutical development. For 4-(Naphthalene-1-carbonyl)piperidine, a reverse-phase method utilizing a C18 column with a phosphate-buffered acetonitrile/water mobile phase provides a reliable means for purity assessment. This guide has outlined the logical steps, from understanding the analyte's properties to method development, optimization, and validation. By following such a structured approach, researchers can ensure the quality and consistency of their chemical entities, paving the way for successful drug development.
References
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Jehangir, M. Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Open Access Journals. Available at: [Link]
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Labtech. A Complete Guide to Mobile Phase and Stationary Phase in HPLC. Available at: [Link]
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Patel, A. K., et al. (2023). Force Degradation for Pharmaceuticals: A Review. International Journal of Scientific Development and Research (IJSDR), 8(6). Available at: [Link]
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Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. Available at: [Link]
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AMSbiopharma. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Available at: [Link]
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Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Available at: [Link]
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Moravek. (2024). Exploring the Different Mobile Phases in HPLC. Available at: [Link]
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Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Available at: [Link]
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Waters. HPLC Separation Modes - Stationary Phase in HPLC. Available at: [Link]
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LCGC International. (2022). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. Available at: [Link]
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ResearchGate. (2021). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. Available at: [Link]
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HALO Columns. GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS. Available at: [Link]
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Advario. (2025). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. Available at: [Link]
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Asian Journal of Pharmaceutical Analysis. A Review of HPLC Method Development and Validation as per ICH Guidelines. Available at: [Link]
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International Journal of Advanced Research in Science, Communication and Technology. (2024). Advancements in RP-HPLC Method Development and Validation: A Comprehensive Review. Available at: [Link]
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Validating Structure-Activity Relationships of the Naphthalene-Piperidine Scaffold: A Comparative Guide for Drug Discovery
The naphthalene-piperidine scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its inherent drug-like properties, including a favorable balance of rigidity and flexibility, as well as its synthetic tractability, have made it an attractive starting point for the development of novel therapeutics across various disease areas. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) for different series of naphthalene-piperidine derivatives, focusing on their validation as P2Y14 receptor antagonists, anticancer agents, and their potential in targeting the central nervous system (CNS).
This document is intended for researchers, scientists, and drug development professionals, offering a technical yet practical perspective on how subtle structural modifications to the naphthalene-piperidine core can profoundly impact biological activity. We will delve into the causality behind experimental choices, present comparative data in a clear and accessible format, and provide detailed protocols for the key validation assays.
The Versatile Naphthalene-Piperidine Core: A Tale of Three Targets
The strategic combination of the lipophilic naphthalene moiety and the versatile piperidine ring allows for the precise orientation of pharmacophoric features in three-dimensional space. This has been successfully exploited to achieve high-affinity and selective interactions with a diverse range of biological targets. In this guide, we will explore three distinct classes of naphthalene-piperidine derivatives, each with a unique therapeutic focus.
Naphthalene-Piperidine Series as P2Y14 Receptor Antagonists
The P2Y14 receptor, a G protein-coupled receptor (GPCR), has emerged as a promising target for the treatment of inflammatory diseases such as asthma and chronic pain.[1] A series of zwitterionic naphthalene-piperidine derivatives has been extensively studied, with the prototypical antagonist 1 (PPTN) demonstrating high affinity.[1] The validation of SAR in this series has been pivotal in optimizing potency and improving pharmacokinetic properties.
Structure-Activity Relationship (SAR) Insights
Systematic modifications of the lead compound 1 have revealed key structural requirements for potent P2Y14R antagonism. The general trend observed is that increasing the three-dimensionality of the piperidine moiety can enhance drug-like properties.[1][2]
Key modifications and their impact on activity are summarized below:
-
Piperidine Ring Modifications: Introducing steric constraints through bridging the piperidine ring has been a successful strategy.[1] Various 2-azanorbornane, nortropane, and isoquinuclidine derivatives have been shown to preserve or even enhance receptor affinity.[1][2] For instance, the (S,S,S) 2-azanorbornane enantiomer 15 (MRS4738) displayed a 3-fold higher affinity than its corresponding enantiomer 16 .[2]
-
Aromatic Moieties: The naphthalene ring can be substituted with other aromatic systems like phenyl-1,2,3-triazole or N-phenyl-amide, although this can impact affinity.[1]
-
Zwitterionic Character: Attempts to eliminate the zwitterionic nature by replacing the carboxylate group with isosteres like tetrazole have generally led to a significant reduction in antagonist affinity.[1]
Comparative Analysis of P2Y14R Antagonists
The following table presents a comparison of the in vitro activity of selected naphthalene-piperidine analogs targeting the P2Y14 receptor. The data highlights how modifications to the piperidine ring influence binding affinity.
| Compound | Modification on Piperidine Ring | IC50 (nM) in Fluorescence Binding Assay | Reference |
| 1 (PPTN) | Unsubstituted | 8.0 | [1] |
| 5 | Quinuclidine | 20.0 | [1] |
| 15 | (S,S,S) 2-Azanorbornane | Higher affinity than 1 | [2] |
| 30 | Isonortropanol | 21.3 | [2] |
| 34 | Isoquinuclidine | 15.6 | [2] |
P2Y14 Receptor Signaling Pathway
The P2Y14 receptor is coupled to the Gi family of G proteins. Upon activation by its endogenous agonist, UDP-glucose, it initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This signaling pathway is a key mechanism for validating the antagonistic activity of the naphthalene-piperidine series.
Caption: P2Y14 Receptor Signaling Pathway.
Naphthalene-Piperidine Series as Anticancer Agents
The naphthalene scaffold is also a key component in the design of novel anticancer agents.[3] One notable series is based on the 2-chloro-3-amino-1,4-naphthoquinone core. The lead compound, BH10 , which incorporates a morpholine ring, has shown selective cytotoxicity towards cancer cells.[4] By replacing the morpholine with a piperidine ring and further modifying the scaffold, researchers have explored the SAR of this series to improve potency and selectivity.
Structure-Activity Relationship (SAR) Insights
The anticancer activity of this naphthalene-piperidine series is highly dependent on the nature of the substituents on both the naphthalene and piperidine rings.
-
Piperidine Ring and Linker: The size of the cyclic amine ring at the terminal position influences potency, with a six-membered piperidine ring (compound 14 ) being optimal in one study.[4] The length of the alkyl chain linking the piperidine to the naphthalene core also plays a role, with an extra methylene group being detrimental to activity.[4]
-
Terminal Groups: The presence of hydrophobic terminal groups on the piperidine side chain appears to be beneficial for activity.[4]
-
Naphthalene Core Modifications: The introduction of an imidazole ring fused to the naphthoquinone core has been shown to increase potency compared to the uncyclized amide precursors.[4]
Comparative Analysis of Anticancer Naphthalene-Piperidine Analogs
The following table compares the in vitro anticancer activity and selectivity of several naphthalene-piperidine analogs based on the BH10 scaffold. The data illustrates the impact of structural modifications on cytotoxicity against cancer cells and selectivity over normal cells.
| Compound | Key Structural Features | IC50 (µM) vs. Cancer Cells | Selectivity Ratio (Normal/Cancer) | Reference | | :--- | :--- | :--- | :--- | | BH10 | Morpholine ring | 10.22 | 2.51 |[4] | | 14 | Terminal piperidine ring | 1.07 | Lower than BH10 |[4] | | 21 | Piperidine with longer alkyl chain | 1.83 | Not specified |[4] | | 29 | Piperazinyl salt | 4.68 | 2.45 |[4] | | 44 | Imidazole derivative | 6.4 | 3.6 |[4][5] |
Naphthalene-Piperidine Series Targeting the Central Nervous System (CNS)
The naphthalene-piperidine scaffold has also been explored for its potential to modulate targets within the CNS, particularly for neurodegenerative diseases like Alzheimer's.[6][7] These compounds are often designed as multi-target-directed ligands (MTDLs), aiming to inhibit cholinesterases (AChE and BuChE) and prevent amyloid-beta (Aβ) aggregation.[6]
Structure-Activity Relationship (SAR) Insights
For CNS-active naphthalene-piperidine derivatives, the SAR is complex, with different structural features contributing to the inhibition of various targets.
-
Piperidine Substituents: The nature of the substituent on the piperidine nitrogen is crucial for activity. For instance, in a series of N'-substituted piperidinylalkylamines, compounds with a benzhydrylpiperazine moiety showed potent cholinesterase inhibition.[6]
-
Linker Length: The length of the alkyl chain connecting the piperidine ring to the rest of the molecule can influence selectivity for AChE versus BuChE.
-
Aromatic Groups: The presence of specific aromatic groups, such as those with methoxy and hydroxy substituents, can contribute to antioxidant properties, which is beneficial for neuroprotective activity.[6]
Comparative Analysis of CNS-Active Naphthalene-Piperidine Derivatives
The following table provides a snapshot of the in vitro activity of selected piperidine derivatives designed as potential treatments for Alzheimer's disease.
| Compound | Key Structural Features | AChE IC50 (nM) | Aβ Aggregation Inhibition (%) | Reference | | :--- | :--- | :--- | :--- | | Donepezil | Reference Drug | - | - |[6] | | 5h | Benzylpiperidine derivative | 6.83 | High |[6] | | 5k | Benzhydrylpiperazine derivative | 2.13 | 88.81 |[6] |
Experimental Protocols for SAR Validation
The validation of the SAR for the naphthalene-piperidine series relies on robust and reproducible in vitro assays. Below are detailed protocols for two key experimental workflows.
Experimental Workflow: SAR Validation
Caption: General workflow for validating the SAR of naphthalene-piperidine derivatives.
Protocol 1: Fluorescence Competitive Binding Assay
This assay is used to determine the binding affinity (IC50) of test compounds to a specific receptor, such as P2Y14R.
Objective: To determine the concentration of a test compound that inhibits 50% of the binding of a fluorescently labeled ligand to its receptor.
Materials:
-
Cells expressing the target receptor (e.g., HEK293 cells with P2Y14R).
-
Fluorescently labeled ligand (tracer).
-
Test compounds (naphthalene-piperidine derivatives).
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4, and 0.2% BSA).
-
96-well or 384-well microplates.
-
Plate reader capable of measuring fluorescence.
Procedure:
-
Cell Preparation: Culture and harvest cells expressing the target receptor. Resuspend the cells in assay buffer to the desired concentration.
-
Compound Dilution: Prepare serial dilutions of the test compounds in assay buffer.
-
Assay Setup: In a microplate, add the following to each well:
-
A fixed concentration of the fluorescent tracer.
-
Varying concentrations of the test compound.
-
A fixed number of cells.
-
Include control wells with tracer and cells only (maximum binding) and wells with a high concentration of a known unlabeled ligand (non-specific binding).
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Detection: Measure the fluorescence intensity in each well using a plate reader.
-
Data Analysis: Calculate the percentage of specific binding for each concentration of the test compound. Plot the percentage of specific binding against the log of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Cyclic AMP (cAMP) Assay
This functional assay measures the ability of P2Y14R antagonists to block the agonist-induced decrease in intracellular cAMP levels.
Objective: To determine the potency of an antagonist in blocking the Gαi-mediated inhibition of adenylyl cyclase.
Materials:
-
Cells expressing the P2Y14 receptor.
-
P2Y14R agonist (e.g., UDP-glucose).
-
Test compounds (naphthalene-piperidine antagonists).
-
Forskolin (an adenylyl cyclase activator).
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence polarization-based).
-
Cell culture medium and reagents.
Procedure:
-
Cell Seeding: Seed the cells in a microplate and allow them to adhere overnight.
-
Compound Treatment: Pre-incubate the cells with various concentrations of the naphthalene-piperidine antagonist for a specified time (e.g., 30 minutes).
-
Agonist Stimulation: Add a fixed concentration of the P2Y14R agonist (e.g., UDP-glucose) in the presence of forskolin to all wells except the negative control. Forskolin is used to stimulate cAMP production, allowing for the measurement of its inhibition.
-
Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at room temperature.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Data Analysis: Plot the measured cAMP levels against the log of the antagonist concentration and fit the data to determine the IC50 value, which represents the concentration of the antagonist that restores 50% of the agonist-inhibited cAMP production.
Conclusion
The naphthalene-piperidine scaffold represents a highly versatile and fruitful starting point for the design of novel therapeutic agents. The structure-activity relationships discussed in this guide for P2Y14R antagonists, anticancer agents, and CNS-active compounds underscore the importance of systematic structural modifications and rigorous biological validation. By understanding the key molecular interactions that govern the activity of these compounds, researchers can continue to optimize their potency, selectivity, and pharmacokinetic profiles, ultimately leading to the development of new and effective medicines. The experimental protocols provided herein offer a practical framework for the validation of future generations of naphthalene-piperidine derivatives.
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A Comparative Guide to the UV-Vis Absorption Characteristics of 4-(Naphthalene-1-carbonyl)piperidine
This guide provides an in-depth analysis of the anticipated ultraviolet-visible (UV-Vis) absorption characteristics of 4-(Naphthalene-1-carbonyl)piperidine. In the absence of direct, published spectra for this specific molecule, this document leverages a comparative approach, drawing parallels with structurally analogous compounds and foundational spectroscopic principles. We will dissect the expected spectral features, the influence of solvent environments, and provide a robust experimental framework for researchers seeking to characterize this and similar molecules.
Introduction: The Significance of Spectroscopic Characterization
4-(Naphthalene-1-carbonyl)piperidine belongs to a class of compounds featuring a naphthalene core, a chromophore of significant interest in medicinal chemistry and materials science due to its photophysical properties.[1] The piperidine moiety, a common scaffold in drug development, introduces a non-bonding electron pair on the nitrogen atom, which can influence the electronic properties of the entire molecule. Understanding the UV-Vis absorption profile is a critical first step in many applications, including:
-
Quantitative Analysis: Determining the concentration of the compound in solution via the Beer-Lambert Law.[2]
-
Photophysical Studies: Investigating the compound's potential as a fluorescent probe or photosensitizer.
-
Reaction Monitoring: Tracking the progress of reactions involving the naphthalene chromophore.
This guide will focus on comparing the expected UV-Vis properties of our target compound with the well-characterized analogue, 1-Acetylnaphthalene (also known as 1'-Acetonaphthone). This comparison allows us to predict the absorption behavior and understand the subtle yet significant electronic effects of the piperidine substituent.
The Electronic Basis of UV-Vis Absorption in Naphthyl Ketones
The UV-Vis spectrum of an organic molecule is dictated by the electronic transitions between molecular orbitals that occur upon absorption of light.[3] For a molecule like 4-(Naphthalene-1-carbonyl)piperidine, which contains both a conjugated aromatic system (naphthalene) and a carbonyl group, two primary types of electronic transitions are expected in the 200-400 nm range:
-
π→π* (pi to pi-star) Transitions: These are high-energy transitions involving the promotion of an electron from a bonding π orbital to an antibonding π* orbital within the conjugated naphthalene ring system.[4] These transitions typically result in strong absorption bands (high molar absorptivity, ε).[5] The extent of the conjugated system directly influences the energy required for this transition; larger conjugated systems require less energy, shifting the absorption maximum (λmax) to longer wavelengths.[5]
-
n→π* (n to pi-star) Transitions: This lower-energy transition involves the promotion of a non-bonding electron (n), specifically from one of the lone pairs on the carbonyl oxygen, to an antibonding π* orbital of the carbonyl group.[6][7] These transitions are "forbidden" by certain quantum mechanical selection rules, resulting in significantly weaker absorption bands (low molar absorptivity).[6]
Comparative Analysis: 4-(Naphthalene-1-carbonyl)piperidine vs. 1-Acetylnaphthalene
Our primary analogue, 1-Acetylnaphthalene, shares the essential naphthalene-carbonyl chromophore. The key difference lies in the substituent on the carbonyl group: a piperidine ring versus a methyl group. This difference is expected to have a minimal impact on the strong π→π* transitions dominated by the naphthalene ring, but it may subtly influence the n→π* transition of the carbonyl group.
| Feature | 1-Acetylnaphthalene (Reference) | 4-(Naphthalene-1-carbonyl)piperidine (Predicted) | Rationale for Prediction |
| Primary Chromophore | Naphthalene-carbonyl | Naphthalene-carbonyl | Both molecules share the same core structure responsible for UV absorption. |
| π→π* Transitions | Strong absorptions characteristic of the naphthalene ring, typically with multiple bands. A prominent band is expected around 220-240 nm and another near 280-320 nm.[8][9] | Very similar to 1-Acetylnaphthalene. Strong bands expected in the 220-240 nm and 280-320 nm regions. | The large, conjugated naphthalene system is the dominant contributor to these transitions. The substituent on the distant carbonyl has a minor effect.[5] |
| n→π* Transition | A weak absorption band at longer wavelengths, typically >320 nm.[10] | A weak absorption band at a similar or slightly shifted wavelength (>320 nm). | This transition is localized on the C=O group. The electronic environment provided by the piperidine ring is slightly different from a methyl group, but a dramatic shift is not anticipated. |
| Solvent Effects | Hypsochromic (Blue) Shift of the n→π* band in polar, protic solvents (e.g., ethanol).[10] Bathochromic (Red) Shift of π→π* bands in polar solvents.[11] | Hypsochromic (Blue) Shift of the n→π* band in polar, protic solvents. Bathochromic (Red) Shift of π→π* bands in polar solvents. | The mechanism of solvent interaction is the same. Protic solvents stabilize the non-bonding electrons on the carbonyl oxygen through hydrogen bonding, increasing the energy gap for the n→π* transition.[10][12] Polar solvents stabilize the more polar π* excited state, reducing the energy gap for the π→π* transition.[11] |
Expert Insight: The nitrogen atom in the piperidine ring, while not directly conjugated to the carbonyl group, could exert a weak inductive electronic effect. Furthermore, in acidic conditions, protonation of the piperidine nitrogen could lead to observable spectral shifts by altering the overall electron density of the molecule.
Experimental Protocol for UV-Vis Spectroscopic Analysis
This section provides a self-validating protocol for the accurate determination of the UV-Vis absorption spectrum of 4-(Naphthalene-1-carbonyl)piperidine.
Materials and Equipment
-
UV-Vis Spectrophotometer (double-beam recommended)
-
Matched pair of 1 cm path length quartz cuvettes
-
4-(Naphthalene-1-carbonyl)piperidine sample
-
Spectroscopic grade solvents (e.g., Cyclohexane, Acetonitrile, Ethanol)
-
Analytical balance
-
Volumetric flasks and pipettes
Workflow Diagram
Caption: Experimental workflow for UV-Vis analysis.
Step-by-Step Methodology
-
Solvent Selection: Choose a solvent in which the analyte is soluble and that is transparent in the desired wavelength range.[11] Cyclohexane (non-polar), acetonitrile (polar aprotic), and ethanol (polar protic) provide a good range for studying solvatochromic effects.
-
Preparation of Stock Solution: Accurately weigh a small amount of the compound (e.g., 10 mg) and dissolve it in a known volume of the chosen solvent (e.g., 10 mL) in a volumetric flask. This creates a stock solution of known concentration.
-
Preparation of Working Solution: Dilute the stock solution to a concentration that gives a maximum absorbance reading between 0.1 and 1.0. This range ensures the data is within the linear range of the instrument. A typical starting concentration for a compound with a strong chromophore is around 5-10 µg/mL.
-
Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up as per the manufacturer's instructions. Set the desired wavelength range (e.g., 200 nm to 400 nm).
-
Baseline Correction: Fill both quartz cuvettes with the pure solvent. Place them in the reference and sample holders of the spectrophotometer. Run a baseline scan to zero the instrument and subtract any absorbance from the solvent and cuvettes.[13]
-
Sample Measurement: Empty the sample cuvette, rinse it with a small amount of the working solution, and then fill it with the working solution. Place it back into the sample holder.
-
Acquire Spectrum: Start the scan. The instrument will plot absorbance versus wavelength.
-
Data Analysis: Identify the wavelengths of maximum absorbance (λmax). If the precise concentration of the working solution is known, calculate the molar absorptivity (ε) using the Beer-Lambert Law: A = εcl, where A is absorbance, c is molar concentration, and l is the path length (typically 1 cm).[3]
-
Investigating Solvent Effects: Repeat steps 2-8 using solvents of different polarities to observe and quantify any solvatochromic shifts.[12]
Visualizing the Key Electronic Transitions
The energy landscape of the molecular orbitals determines the observed spectrum. The naphthalene-carbonyl chromophore's key transitions can be visualized as follows:
Caption: Key electronic transitions in a naphthyl ketone.
This diagram illustrates that the energy gap (ΔE) for the n→π* transition is smaller than for the π→π* transition, which is why it appears at a longer wavelength in the UV-Vis spectrum (since E = hc/λ).[4]
Conclusion
References
-
ResearchGate. "Normalized UV-vis absorption spectra of the naphthalene derivatives in..." ResearchGate, Jan 2022. Link
-
Takuwa, T., et al. "Fluorescent solvatochromism and nonfluorescence processes of charge-transfer-type molecules with a 4-nitrophenyl moiety." RSC Advances, 2023. Link
-
Taylor & Francis Online. "Synthesis, characterization and solvatochromic behaviour of new water-soluble 8-hydroxy-3,6-disulphonaphthyl azohydroxynaphthalenes." Taylor & Francis Online, 9 May 2022. Link
-
Astronomy & Astrophysics. "Ultraviolet electronic spectroscopy of heavily substituted naphthalene derivatives." A&A, 2021. Link
-
DEA. "Solvatochromic properties of a new isocyanonaphthalene based fluorophore." DEA, 12 Jul 2013. Link
-
Royal Society of Chemistry. "Hydrosoluble and solvatochromic naphthalene diimides with NIR absorption." Organic & Biomolecular Chemistry, 2017. Link
-
ResearchGate. "UV spectra of naphthalene (C 10 H 8 ) (1 mg/L) dissolved in 96 % ethanol." ResearchGate. Link
-
ResearchGate. "Synthesis, Solvatochromism and Fluorescence Quenching Studies of Naphthalene Diimide Dye by Nanographene Oxide." ResearchGate, Mar 2023. Link
-
AIP Publishing. "Vibronic Interactions between nπ* and ππ* States and Radiative and Nonradiative T1 → S Transitions in Aromatic Carbonyl Compounds." The Journal of Chemical Physics, 15 Sep 1970. Link
-
science-softCon. "UV/Vis+ Photochemistry Database - Aromatic Substances." science-softCon. Link
-
International Journal of Computational and Experimental Science and Engineering. "Resolution Infrared and UV-Vis spectrum of Naphthalene and Anthracene Compounds." IJCESE, 26 Jun 2025. Link
-
Scribd. "Solvent Effects in UV-Vis Spectroscopy." Scribd. Link
-
Master Organic Chemistry. "Introduction To UV-Vis Spectroscopy." Master Organic Chemistry, 16 Sep 2016. Link
-
University of Texas at El Paso. "Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory." UTEP. Link
-
ResearchGate. "(PDF) UV-Visible Spectrophotometric Method and Validation of Organic Compounds." ResearchGate, 13 Mar 2018. Link
-
Scribd. "CHE485 Chemistry Laboratory Lab 6 Identification of Organic Compounds Using UV-Vis and IR Spectros." Scribd. Link
-
ACS Publications. "Effect of Solvent on n-π* Absorption Spectra of Ketones." ACS Publications. Link
-
National Institutes of Health. "The n→π* Interaction." PMC, 23 Jul 2017. Link
-
Benchchem. "1-Acetylnaphthalene | 941-98-0." Benchchem. Link
-
ResearchGate. "Assignment of the π → π* and n → π* Transitions to the Spectral Bands of Azobenzene and Dimethylaminoazobenzene." ResearchGate. Link
-
Master Organic Chemistry. "UV-Vis Spectroscopy: Absorbance of Carbonyls." Master Organic Chemistry, 26 Sep 2016. Link
-
Michigan State University Chemistry. "UV-Visible Spectroscopy." MSU Chemistry. Link
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YouTube. "Effect of solvent on UV absorption maxima_ λmax." YouTube, 30 Sep 2022. Link
-
University of Calgary. "13.4 UV/VIS Spectroscopy." University of Calgary. Link
-
Google Books. "Solvent Effects on UV-vis Absorption Spectra of Some Solvatochromic ..." Google Books, 2002. Link
-
PubChem. "1-Acetylnaphthalene | C12H10O | CID 13663." PubChem. Link
-
National Institutes of Health. "Synthesis and Solvent Dependent Fluorescence of Some Piperidine-Substituted Naphthalimide Derivatives and Consequences for Water Sensing." PMC, 2 Mar 2022. Link
-
Institute for Color Science and Technology. "Studies on UV-Visible, Fluorescent Spectral Properties and Solvatochromic behavior of Naphthalimide Compound Containing Quaternary Ammonium." Progress in Color, Colorants and Coatings, 2017. Link
-
Chemistry LibreTexts. "3.3: Electronic Transitions." Chemistry LibreTexts, 11 Feb 2023. Link
-
NIST WebBook. "Ethanone, 1-(1-Naphthalenyl)-." NIST Chemistry WebBook. Link
-
Shimadzu. "The Relationship Between UV-VIS Absorption and Structure of Organic Compounds." Shimadzu. Link
-
MDPI. "Absorption and Fluorescence Spectroscopic Properties of 1- and 1,4-Silyl-Substituted Naphthalene Derivatives." MDPI, 3 May 2012. Link
-
Semantic Scholar. "Integrated Absorption Spectroscopic Measurement of 2-Nitrophenol and Naphthalene." Semantic Scholar, 11 Oct 2025. Link
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Safety Operating Guide
Operational Guide: Proper Disposal of 4-(Naphthalene-1-carbonyl)piperidine
Part 1: Executive Safety Summary & Hazard Characterization[1]
4-(Naphthalene-1-carbonyl)piperidine (CAS: 133867-06-6 or similar analogs) is a synthetic intermediate featuring a piperidine ring acylated with a naphthalene moiety. It is frequently used in the synthesis of G-protein coupled receptor (GPCR) ligands, specifically synthetic cannabinoids (e.g., JWH analogs).[1]
Operational Directive: Treat this compound as a High-Potency Pharmacological Intermediate . While its acute chemical toxicity is moderate (irritant), its structural similarity to bioactive ligands necessitates destruction via incineration to prevent environmental bioaccumulation or unauthorized recovery.[1]
Chemical Hazard Profile (The "Why" Behind the Protocol)
| Property | Hazard Implication | Disposal Consequence |
| Piperidine Moiety | Basic nitrogen; potential skin/eye irritant.[2][3] | Do not mix with strong acids in waste streams (exothermic risk). |
| Naphthalene Moiety | Polycyclic aromatic; high aquatic toxicity (Marine Pollutant). | Zero tolerance for drain disposal. Must be captured in solid/solvent waste. |
| Amide Linkage | Chemical stability.[4][5] | Resistant to hydrolysis. Chemical deactivation (bleach/acid) is ineffective. Incineration is mandatory. |
| Physical State | White to off-white solid. | Risk of dust inhalation.[3][6] Use HEPA-filtered enclosures during transfer. |
Part 2: Decision Matrix & Workflow (Visualized)
The following logic flow ensures you select the correct waste stream based on the physical state of the material.
Figure 1: Decision tree for segregating 4-(Naphthalene-1-carbonyl)piperidine waste streams. Note that both streams ultimately target thermal destruction.[1]
Part 3: Detailed Disposal Protocols
Protocol A: Solid Waste (Pure Compound & Contaminated Debris)
Applicability: Expired pure substance, weighing boats, contaminated gloves, and filter cakes.[1]
The Mechanism of Control: We use a "Double-Containment" strategy. Naphthalene derivatives can sublime; double-bagging prevents cross-contamination of the central waste storage area.
-
Primary Containment:
-
Place the substance or contaminated debris into a clear polyethylene (LDPE) bag (minimum 2 mil thickness).
-
Critical Step: If the powder is fine/dusty, wet it slightly with water or mineral oil to suppress dust generation before sealing.[1]
-
-
Secondary Containment:
-
Place the sealed primary bag into a second bag or a wide-mouth HDPE jar.
-
Seal with tamper-evident tape.
-
-
Labeling:
-
Apply a hazardous waste label.[2]
-
Chemical Name: 4-(Naphthalene-1-carbonyl)piperidine.
-
Hazard Checkboxes: [x] Toxic [x] Irritant [x] Environmental Hazard.
-
-
Disposal Stream:
-
Deposit into the Solid Incineration Bin (often Yellow or Black bins in clinical/pharma settings).
-
Do not place in regular trash or autoclave bags (autoclaving does not destroy this molecule).
-
Protocol B: Liquid Waste (Solutions & Mother Liquors)
Applicability: Reaction mixtures, HPLC effluent, or cleaning rinsates.[1]
The Mechanism of Control: Solubility drives the disposal path. This compound is lipophilic. It will not degrade in aqueous treatment plants and must be sent for High-BTU Fuel Blending or Incineration .
-
Solvent Identification:
-
Determine the primary solvent carrier (e.g., Methanol, Dichloromethane).[1]
-
-
Segregation:
-
If Halogenated (DCM/CHCl3): Pour into the "Halogenated Waste" carboy.
-
If Non-Halogenated (Acetone/EtOH/EtOAc): Pour into the "Organic/Flammable Waste" carboy.
-
-
Concentration Limit:
-
If the concentration of the active compound exceeds 5% (w/v), flag the container as "High Hazard" to alert the disposal vendor.[1]
-
-
Compatibility Check:
-
WARNING: Ensure the waste container does not contain strong oxidizers (e.g., Nitric acid, Peroxides).[1] The piperidine amine functionality can react exothermically or form unstable N-oxides.
-
Part 4: Emergency Spill Response (Self-Validating System)
In the event of a spill, you must validate that the area is clean.[1] Visual inspection is insufficient for white powders on white tiles.
Spill Cleanup Workflow:
-
Isolate: Evacuate the immediate 3-meter radius.
-
PPE: Don nitrile gloves (double layer recommended), lab coat, and N95/P100 respirator if dust is visible.[1]
-
Contain:
-
Solid Spill: Cover with wet paper towels to prevent dust. Scoop into a bag.
-
Liquid Spill: Cover with vermiculite or polypropylene pads.
-
-
Decontaminate (The Validation Step):
-
Wash the area with a soap/water solution (surfactants are required to solubilize the naphthalene moiety).
-
Validation: Use a UV lamp (365 nm) if available. Naphthalene derivatives often fluoresce blue/purple. If the area glows, clean it again.[1]
-
-
Disposal: All cleanup materials go into the Solid Waste (Protocol A) stream.
Part 5: Regulatory & Compliance Context[1]
-
US EPA (RCRA): While this specific intermediate is not explicitly P- or U-listed, it falls under Process Waste .[1] If the solvent is ignitable, it carries code D001 .[1] Due to the naphthalene component, it is prudent to manage it as if it were U165 (Naphthalene) to ensure incineration [1].[1]
-
Ecological Impact: Naphthalene derivatives are classified as Very Toxic to Aquatic Life (H410).[5][6] Drain disposal is a violation of the Clean Water Act [2].
-
Drug Precursor Status: As a structural analog to JWH-018 (a Schedule I substance), this compound should be tracked internally.[1] Disposal records must be maintained for 3 years to prove non-diversion [3].
References
-
US Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Hazardous Waste Codes (U-List). Retrieved from [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[7][8] National Academies Press. Retrieved from [Link]
-
US Drug Enforcement Administration (DEA). Lists of Scheduling Actions, Controlled Substances, and Regulated Chemicals.[1] Retrieved from [Link]
-
PubChem. Compound Summary for 1-Naphthyl(piperidin-4-yl)methanone. Retrieved from [Link]
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- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-(Naphthalene-1-carbonyl)piperidine
This guide provides an in-depth operational and safety framework for researchers, scientists, and drug development professionals working with 4-(Naphthalene-1-carbonyl)piperidine. The protocols herein are designed to ensure the highest standards of laboratory safety, grounded in a thorough analysis of the compound's chemical characteristics. Our objective is to empower you with the knowledge to handle this substance responsibly, minimizing risk and ensuring experimental integrity.
Hazard Analysis: Understanding the "Why" Behind the "How"
To establish a robust personal protective equipment (PPE) protocol, we must first deconstruct the hazards inherent to 4-(Naphthalene-1-carbonyl)piperidine. The molecule's structure is a composite of three distinct chemical moieties, each contributing to its overall risk profile.
-
The Piperidine Moiety: Piperidine, a saturated heterocycle, is the foundational element. It is classified as a flammable liquid and is known to be corrosive, capable of causing severe skin burns and eye damage.[1] Piperidine and its derivatives can be toxic if inhaled, swallowed, or absorbed through the skin, potentially affecting the nervous system, liver, and kidneys.[1][2] Therefore, any derivative, including our target compound, must be handled with the assumption of dermal toxicity and corrosivity.
-
The Naphthalene Moiety: Naphthalene is a polycyclic aromatic hydrocarbon. It is a flammable solid and is classified as harmful if swallowed.[3][4] Critically, naphthalene is suspected of causing cancer (Carcinogenicity Category 2) and is very toxic to aquatic life, necessitating stringent containment and disposal measures.[3][4][5]
-
The Ketone Linker: The carbonyl (ketone) group links the naphthalene and piperidine structures. While ketones are common in organic chemistry, they can influence a molecule's reactivity and solubility. Certain classes of gloves, for instance, show poor resistance to ketones.[6][7]
Synthesized Hazard Profile: Based on this analysis, 4-(Naphthalene-1-carbonyl)piperidine should be treated as a substance that is, at a minimum:
-
A suspected carcinogen, requiring measures to minimize long-term exposure.[3]
This profile dictates that the primary routes of exposure to be protected against are inhalation (of dust or aerosols), dermal contact , and ingestion .
Integrated Safety Protocol: From Engineering Controls to PPE
A culture of safety begins before the first glove is worn. The following hierarchy of controls must be implemented.
Engineering Controls: The First Line of Defense
Engineering controls are the most effective way to minimize exposure. All handling of 4-(Naphthalene-1-carbonyl)piperidine, whether as a solid or in solution, must be conducted within a certified chemical fume hood.[12] The fume hood provides critical ventilation to capture particulates and vapors at the source, protecting the user's breathing zone.[13]
Personal Protective Equipment (PPE): Your Essential Barrier
PPE is mandatory for all operations. The following table summarizes the required equipment for various laboratory tasks.
| Operation | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Weighing/Handling Solid | Double-gloving: Nitrile (inner), Butyl or Viton (outer) | Chemical safety goggles and a full-face shield | Flame-retardant lab coat, closed-toe shoes | Not required if performed in a certified fume hood |
| Preparing Solutions | Double-gloving: Nitrile (inner), Butyl or Viton (outer) | Chemical safety goggles and a full-face shield | Flame-retardant lab coat, chemical-resistant apron | Not required if performed in a certified fume hood |
| Transferring Solutions | Double-gloving: Nitrile (inner), Butyl or Viton (outer) | Chemical safety goggles | Flame-retardant lab coat | Not required if performed in a certified fume hood |
| Large-Scale Operations (>50g) | Butyl or Viton gauntlet-style gloves | Chemical safety goggles and a full-face shield | Chemical-resistant apron over a flame-retardant lab coat | Consult EHS; a NIOSH-approved respirator may be required |
Causality of Glove Selection: Standard nitrile gloves offer good general protection against solids and splashes but have limited resistance to aromatic compounds and ketones.[7][14] The naphthalene and ketone components of the molecule necessitate a more robust barrier.
-
Butyl Rubber: Provides excellent resistance to ketones and esters.[6][7][14]
-
Viton™ (Fluoroelastomer): Offers superior protection against aromatic and chlorinated solvents.[6][7] Double-gloving provides an additional layer of safety, particularly against tears or punctures in the outer glove.
Standard Operating Procedure (SOP) for Safe Handling
This step-by-step protocol ensures a self-validating system of safety for every operation.
Pre-Operation & Preparation
-
Designate Work Area: Clearly demarcate a specific area within the chemical fume hood for the handling of 4-(Naphthalene-1-carbonyl)piperidine.
-
Assemble Materials: Gather all necessary equipment (spatulas, glassware, solvents, waste containers) and place them within the fume hood before introducing the compound.
-
Verify Fume Hood Operation: Confirm that the fume hood is functioning correctly and the sash is at the appropriate height.
-
Don PPE: Put on all required PPE as detailed in the table above. Ensure your lab coat is fully buttoned and gloves are pulled over the cuffs.
Handling & Experimental Workflow
-
Weighing: If handling the solid, carefully weigh the required amount on a tared weigh boat inside the fume hood. Avoid creating dust. Use a spatula to gently transfer the solid.[3]
-
Transfers: When transferring the solid or solutions, do so slowly and deliberately to prevent splashes or aerosol generation.
-
Work Practices: Keep all containers of the compound sealed when not in immediate use. Never eat, drink, or smoke in the laboratory.[8][15]
-
Workflow Diagram: The following diagram illustrates the logical flow for ensuring safety during handling operations.
Caption: PPE Selection and Procedural Workflow Diagram.
Post-Operation & Decontamination
-
Decontaminate: Wipe down the work surface in the fume hood and any equipment used with an appropriate solvent (e.g., ethanol), collecting the waste wipes for proper disposal.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Typically: outer gloves, face shield, lab coat, inner gloves, and finally, safety goggles.
-
Hygiene: Wash hands thoroughly with soap and water immediately after removing gloves.
Spill and Disposal Management
Spill Response
-
Minor Spill (inside fume hood): Absorb the spill with an inert material (e.g., sand, vermiculite). Collect the contaminated absorbent into a sealed, labeled hazardous waste container. Decontaminate the area.
-
Major Spill (outside fume hood): Evacuate the immediate area. Alert laboratory personnel and your institution's Environmental Health & Safety (EHS) department immediately. Do not attempt to clean it up without specialized training and equipment.
Disposal Plan
All materials contaminated with 4-(Naphthalene-1-carbonyl)piperidine are considered hazardous waste.
-
Waste Segregation: Collect all solid waste (unused compound, contaminated gloves, weigh boats, absorbent materials) in a dedicated, sealed, and clearly labeled hazardous waste container.[15]
-
Labeling: The container must be labeled with "Hazardous Waste" and the full chemical name: "4-(Naphthalene-1-carbonyl)piperidine".[15]
-
Liquid Waste: Collect all liquid waste containing the compound in a separate, sealed, and labeled hazardous waste container.
-
Disposal: Arrange for the disposal of the waste through your institution's licensed hazardous waste disposal program.[8][16] Do not pour any waste down the drain or dispose of it in regular trash.[15]
By adhering to these rigorous protocols, you build a self-validating system of safety that protects you, your colleagues, and your research.
References
- EHSLeaders. (2014, July 17).
- Creative Safety Supply. (2022, January 18). Acetone Safety Precautions.
- Fisher Scientific. (2023, March 16).
- Fisher Scientific. Chemical Resistant Gloves.
- Afg Bioscience.
- San Jose State University. (2024, May 10). Personal Protective Equipment: Hands.
- Carl ROTH. (2025, March 31).
- Sigma-Aldrich. (2017, January 23).
- Antibodies. 4-Piperidinopiperidine.
- Fisher Scientific. (2023, October 11).
- SafetyGloves.co.uk. Polyco Ketochem 33cm Lightweight Ketone Resistant Glove.
- Fisher Scientific. (2025, December 24).
- Sigma-Aldrich. (2025, September 23).
- Tokyo Chemical Industry. (2025, February 24).
- PubChem. 4-(Naphthalen-1-yl)piperidine--hydrogen chloride (1/1).
- New Jersey Department of Health. PIPERIDINE - HAZARD SUMMARY.
- Alpha Resources. (2024, September 26). NAPHTHALENE.
- Benchchem. Safe Disposal of 1-(4-(Aminomethyl)piperidin-1-yl)ethanone: A Step-by-Step Guide.
- CDH Fine Chemical.
- ECHEMI.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
